Phenylmagnesium Iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;benzene;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHABGGPYFXXOQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Phenylmagnesium Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of phenylmagnesium iodide from phenyl iodide and magnesium. The document outlines the reaction mechanism, experimental protocols, and key quantitative data, offering valuable insights for professionals in research and drug development.
Introduction
This compound (C₆H₅MgI) is a Grignard reagent, a class of organometallic compounds discovered by Victor Grignard.[1] These reagents are characterized by a carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom.[2] this compound is a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds through reactions with various electrophiles. Its applications are widespread in the pharmaceutical industry for the synthesis of complex organic molecules.[3] The synthesis of this compound involves the reaction of phenyl iodide with magnesium metal in an anhydrous ethereal solvent.[3]
Reaction Mechanism and Stoichiometry
The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal.[4] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.
The overall reaction is as follows:
C₆H₅I + Mg → C₆H₅MgI
The reaction is initiated by the activation of the magnesium surface, which is typically coated with a passivating layer of magnesium oxide.[2] Chemical activation is often achieved using a small amount of an activating agent, such as iodine.[2] The iodine reacts with the magnesium to form magnesium iodide, which helps to expose a fresh, reactive metal surface.[4]
The stoichiometry of the reaction is theoretically a 1:1 molar ratio of phenyl iodide to magnesium. However, in practice, a slight excess of magnesium is often used to ensure complete consumption of the aryl halide and to compensate for any passivated metal.
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions, purity of reagents, and the complete exclusion of moisture. Optimized processes report high yields, demonstrating the efficiency of this reaction when performed under carefully controlled conditions.
| Parameter | Value | Notes |
| Theoretical Yield | Dependent on scale | Calculated based on the limiting reagent (typically phenyl iodide). |
| Reported Yield | 89-100% | In optimized systems under strictly anhydrous conditions.[3] |
| Molar Ratio (C₆H₅I:Mg) | 1 : 1 to 1 : 1.2 | A slight excess of magnesium is commonly used. |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | The solvent must be completely dry to prevent quenching of the Grignard reagent. |
| Initiator | Iodine (catalytic amount) | A small crystal is typically sufficient to initiate the reaction. |
| Reaction Temperature | Gentle reflux of the solvent | The reaction is exothermic and often self-sustaining once initiated. |
| Reaction Time | 30 minutes to 2 hours | Completion is indicated by the consumption of magnesium. |
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis of this compound. All glassware must be rigorously dried before use, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
Materials:
-
Magnesium turnings
-
Phenyl iodide
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for the inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of phenyl iodide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the phenyl iodide solution to the magnesium turnings.
-
Reaction Progression: The reaction may be initiated by gentle warming with a heating mantle. The disappearance of the purple iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous refluxing of the ether, indicate the successful initiation of the Grignard reagent formation.
-
Addition of Phenyl Iodide: Once the reaction has started, add the remaining solution of phenyl iodide dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. If the refluxing subsides, gently heat the mixture to maintain a gentle reflux for an additional 30-60 minutes to ensure the complete consumption of the magnesium. The completion of the reaction is indicated by the disappearance of most of the magnesium metal.
-
Use of the Grignard Reagent: The resulting grey to brownish solution of this compound is not isolated but is used directly in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound Formation.
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
Safety Considerations
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. The reaction to form Grignard reagents is exothermic and can become vigorous if the addition of the aryl halide is too rapid. Diethyl ether is extremely flammable. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn.
Conclusion
The synthesis of this compound from phenyl iodide and magnesium is a fundamental and powerful transformation in organic chemistry. By adhering to strict anhydrous conditions and following a well-defined protocol, researchers can reliably prepare this versatile Grignard reagent in high yields. This guide provides the essential technical information for the successful synthesis and application of this compound in research and development, particularly within the pharmaceutical industry.
References
The Genesis of a Powerful Nucleophile: An In-depth Technical Guide to the Mechanism of Phenylmagnesium Iodide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the core mechanism behind the formation of Phenylmagnesium iodide, a quintessential Grignard reagent. The synthesis of this powerful carbon nucleophile, while conceptually straightforward, involves a complex interplay of surface chemistry, single-electron transfer events, and solvent effects. This document elucidates these mechanistic details, offers detailed experimental protocols, and presents quantitative data to facilitate a deeper understanding and practical application of this critical reaction in research and pharmaceutical development.
The Core Mechanism: A Surface-Mediated Radical Process
The formation of this compound from iodobenzene (B50100) and magnesium metal is not a simple insertion of magnesium into the carbon-iodine bond. Instead, the prevailing evidence points to a mechanism initiated on the surface of the magnesium metal.[1][2] This process can be dissected into several key stages:
-
Surface Activation: The reaction is highly sensitive to the condition of the magnesium surface. A passivating layer of magnesium oxide typically coats the metal, which can inhibit the reaction.[2][3] Activation is crucial and can be achieved mechanically by crushing or stirring the magnesium turnings, or chemically by using activating agents like iodine, 1,2-dibromoethane, or methyl iodide.[4] Iodine, in particular, is effective as it can react with magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh, reactive magnesium.
-
Single-Electron Transfer (SET): The initiation of the reaction is widely believed to occur via a single-electron transfer (SET) from the magnesium metal to the iodobenzene molecule.[3] This transfer results in the formation of a phenyl radical and an iodobenzene radical anion, which subsequently dissociates into a phenyl radical and an iodide anion.
-
Radical Propagation and Termination on the Surface: The newly formed phenyl radical can then react in several ways. It can abstract a hydrogen atom from the solvent, leading to the formation of benzene (B151609) as a byproduct. Alternatively, and more productively, it can react with the magnesium surface, which now bears a positive charge from the initial electron donation. This interaction leads to the formation of the this compound. Another common side reaction is the coupling of two phenyl radicals to form biphenyl.[3]
The entire process is heterogeneous, occurring at the solid-liquid interface between the magnesium metal and the ethereal solvent. The solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), plays a critical role in stabilizing the forming Grignard reagent by coordinating to the magnesium center.[4][5]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanistic steps in the formation of this compound.
Caption: Proposed mechanism for this compound formation.
Quantitative Data Summary
The yield and reaction rate of this compound formation are influenced by several factors including the purity of reagents, the solvent, temperature, and the activation method. While specific quantitative data for this compound is less abundant in the literature compared to its bromide analog, the following table summarizes typical findings for aryl Grignard reagents.
| Parameter | Value/Range | Conditions | Source(s) |
| Yield | ≥90% | Phenyl bromide in Diethyl Ether | [6] |
| ~100% | Phenyl halides in THF | [6] | |
| Heat of Reaction | 362 - 397 kJ/mol | General Grignard reagent formation | [7] |
| Rate Constant (k) | 10⁻³ - 10⁻² s⁻¹ | Phenylmagnesium bromide in Diethyl Ether at 35°C | [8] |
| Adiabatic Temp. Rise | >200 K | General Grignard reagent formation | [7] |
Detailed Experimental Protocols
The following protocols provide a general framework for the laboratory-scale synthesis of this compound. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Equipment
-
Magnesium turnings
-
Iodobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Standard Synthesis Protocol
This protocol is adapted from general procedures for Grignard reagent synthesis.[7][9]
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to the flask to activate the magnesium surface.
-
Initiation of Reaction: Add a small portion (approximately 10%) of a solution of iodobenzene (1.0 equivalent) dissolved in anhydrous ether or THF to the magnesium turnings.
-
Reaction Progression: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the Grignard reagent formation. You may also observe bubbling on the magnesium surface.[9]
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of iodobenzene in anhydrous ether or THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution is typically dark and may contain some unreacted magnesium.
Halogen-Magnesium Exchange Protocol
An alternative method for preparing this compound involves a halogen-magnesium exchange reaction.[4] This can be particularly useful when the direct reaction is sluggish or when sensitive functional groups are present.
-
Preparation of an Alkyl Grignard Reagent: Prepare a solution of a simple alkyl Grignard reagent, such as isopropylmagnesium chloride, in THF following the standard protocol.
-
Exchange Reaction: To this solution, add iodobenzene dropwise at a suitable temperature (often room temperature or below). The exchange reaction is typically rapid. i-PrMgCl + Ph-I → i-PrCl + PhMgI[4]
-
Monitoring: The progress of the exchange can be monitored by techniques such as GC-MS to observe the disappearance of iodobenzene and the formation of isopropyl chloride.
Logical Workflow for Grignard Reagent Formation and Use
The following diagram outlines the logical workflow from starting materials to the application of the formed this compound in a subsequent reaction.
Caption: Workflow for this compound synthesis and application.
Conclusion
The formation of this compound is a cornerstone of organic synthesis, enabling the creation of complex molecules with precision. A thorough understanding of its surface-mediated, radical-based mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring reproducibility. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, facilitating the effective and safe utilization of this powerful organometallic reagent.
References
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 7. Buy this compound | 16002-63-4 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Solubility of Phenylmagnesium Iodide: A Comparative Analysis of THF and Diethyl Ether
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of Phenylmagnesium iodide in two commonly used ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. Understanding the solubility and behavior of this critical Grignard reagent in different solvent systems is paramount for optimizing reaction conditions, ensuring reproducibility, and maximizing yields in organic synthesis, particularly within the context of drug development and materials science.
Core Concepts: The Role of the Solvent in Grignard Reagent Stability and Solubility
Grignard reagents, with the general formula R-Mg-X, are highly reactive organometallic compounds. The solvent plays a crucial role in their formation, stability, and reactivity. Ethereal solvents, such as diethyl ether and THF, are essential for several reasons:
-
Solvation of the Magnesium Center: The lone pairs of electrons on the oxygen atoms of ether molecules coordinate with the electron-deficient magnesium atom. This solvation stabilizes the Grignard reagent, preventing its decomposition and precipitation.[1][2] This complex formation is critical for the reagent's solubility.[1]
-
Aprotic Nature: Ethers are aprotic solvents, meaning they do not have acidic protons that would react with and quench the highly basic Grignard reagent.[2]
This compound, like other Grignard reagents, exists in solution as a complex equilibrium of various species, including the monomer (PhMgI), the dimer, and other aggregated forms, as described by the Schlenk equilibrium. The nature of the solvent significantly influences the position of this equilibrium and, consequently, the overall solubility and reactivity of the reagent.[3]
Quantitative Data: Solubility of this compound
| Grignard Reagent | Solvent | Reported Concentration (mol/L) | Notes |
| This compound | Diethyl Ether | ~ 2.0 | Commercially available concentration.[4] |
| This compound | Tetrahydrofuran (THF) | 1.0 - 2.0 (estimated) | While THF is an excellent solvent for the formation of aryl Grignards, the maximum concentration is often comparable to or slightly lower than in diethyl ether for the iodide variant. |
| Phenylmagnesium bromide | Diethyl Ether | 3.0 | Commercially available concentration.[5] |
| Phenylmagnesium bromide | Tetrahydrofuran (THF) | 1.0 | Commercially available concentration. |
| Phenylmagnesium chloride | Tetrahydrofuran (THF) | ~ 2.0 | Reported maximum concentration.[6] |
Note: The solubility of Grignard reagents can be influenced by factors such as the purity of the magnesium and the aryl halide, the presence of trace amounts of moisture, and the temperature.
Comparative Analysis: THF vs. Diethyl Ether
While both THF and diethyl ether are suitable solvents for the preparation and use of this compound, they possess distinct properties that influence their effectiveness in different applications.
Tetrahydrofuran (THF):
-
Enhanced Solvating Power: THF is a stronger Lewis base than diethyl ether.[7] The oxygen atom's lone pairs in the cyclic ether are more sterically accessible, leading to stronger coordination with the magnesium center.[8] This enhanced solvation can be particularly advantageous for the formation of Grignard reagents from less reactive aryl halides.[9]
-
Higher Boiling Point: THF has a boiling point of 66 °C, compared to 34.6 °C for diethyl ether.[8] This allows for reactions to be conducted at higher temperatures, which can be beneficial for initiating the Grignard formation and for reactions that require thermal activation.[8]
Diethyl Ether:
-
Established and Reliable: Diethyl ether is the traditional and well-established solvent for Grignard reactions.[10] A vast body of literature exists detailing its use, making it a reliable choice for many standard procedures.
-
Ease of Removal: Its lower boiling point facilitates its removal from the reaction mixture during workup.[10]
-
Potentially Higher Concentration for Iodides: As indicated by the commercially available solutions, it is possible to achieve high concentrations of this compound in diethyl ether.
Experimental Protocols
Preparation of a Saturated Solution of this compound
This protocol describes the preparation of a saturated solution of this compound for the purpose of determining its solubility. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to exclude moisture and oxygen.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Schlenk flask and Schlenk line apparatus
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of inert gas.
-
Magnesium Activation: Place an excess of magnesium turnings in the Schlenk flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initial Reagent Addition: In the dropping funnel, prepare a solution of iodobenzene in the chosen anhydrous solvent (diethyl ether or THF). Add a small portion of this solution to the magnesium turnings.
-
Initiation of Reaction: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining iodobenzene solution dropwise at a rate that maintains a gentle reflux. Continue stirring after the addition is complete until most of the magnesium has been consumed.
-
Equilibration to Saturation: After the initial reaction, continue to add small portions of iodobenzene until a persistent precipitate of the Grignard reagent is observed, indicating that the solution is saturated. Stir the saturated solution at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
Determination of this compound Concentration (Solubility) by Titration
This protocol utilizes a widely accepted titration method to determine the molar concentration of the prepared saturated this compound solution.
Materials:
-
Saturated this compound solution
-
Anhydrous THF
-
Iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Dry, gas-tight syringes and needles
-
Burette
-
Stir plate and stir bar
Procedure:
-
Preparation of Titrant: Prepare a standardized solution of iodine in anhydrous THF containing anhydrous lithium chloride. The LiCl is crucial for solubilizing the magnesium iodide byproduct and ensuring a sharp endpoint.
-
Sampling of the Saturated Solution: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant from the saturated this compound solution using a dry, gas-tight syringe under an inert atmosphere.
-
Titration Setup: In a flame-dried flask under an inert atmosphere, place a known volume of the standardized iodine solution.
-
Titration: Slowly add the this compound solution from the syringe to the iodine solution with vigorous stirring. The reaction is: PhMgI + I₂ → PhI + MgI₂
-
Endpoint Determination: The endpoint is reached when the characteristic brown color of the iodine just disappears, and the solution becomes colorless or pale yellow.
-
Calculation: The concentration of the this compound is calculated based on the volume of the Grignard solution required to react completely with the known amount of iodine. Repeat the titration at least twice to ensure accuracy.
Visualization of Solvent Selection Logic
The choice between THF and diethyl ether is not always straightforward and depends on several factors related to the specific reaction being performed. The following diagram illustrates the logical workflow for selecting the appropriate solvent.
Caption: Logical workflow for selecting between THF and diethyl ether.
Conclusion
Both THF and diethyl ether are effective solvents for the preparation and use of this compound. While diethyl ether is a traditional and reliable choice that may allow for higher concentrations, THF offers advantages in its superior solvating power and higher boiling point, making it particularly suitable for less reactive aryl halides and reactions requiring elevated temperatures. The selection of the optimal solvent is a critical parameter that should be carefully considered based on the specific requirements of the synthetic transformation. The experimental protocols provided in this guide offer a robust framework for determining the precise solubility of this compound in these and other solvent systems, enabling researchers to make data-driven decisions for process optimization.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. This compound | 16002-63-4 | TCI AMERICA [tcichemicals.com]
- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ijarse.com [ijarse.com]
- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of Aryl Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of organomagnesium halides by Victor Grignard in 1900 revolutionized the field of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. While the initial reports detailed the reactions of alkyl halides, the successful application to their aryl counterparts opened up new avenues for the construction of complex aromatic molecules, a cornerstone of modern drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery and historical development of aryl Grignard reagents, detailing the seminal experiments, the evolution of experimental protocols, and the quantitative data from early studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a deep understanding of the fundamental principles and historical context of this pivotal class of chemical reagents.
The Dawn of a New Reagent: From Barbier's Observation to Grignard's Two-Step Method
The story of the Grignard reagent begins not with Victor Grignard himself, but with his doctoral supervisor, Philippe Barbier. In 1899, Barbier reported a one-pot reaction where he successfully synthesized an alcohol by reacting methyl iodide and methylheptenone with magnesium metal. However, this "Barbier reaction" was often inconsistent and gave variable yields.[1]
Victor Grignard, tasked with investigating this reaction for his doctoral thesis, made a crucial modification that would prove to be revolutionary. Instead of mixing all the reactants together, Grignard first prepared the organomagnesium compound by reacting the organic halide with magnesium in diethyl ether and then, in a separate step, added the carbonyl compound.[1] This two-step process, which he first reported in 1900, provided significantly more reliable and reproducible results, laying the foundation for what would become known as the Grignard reaction.[2] For this discovery, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[3]
The Emergence of Aryl Grignard Reagents: Early Syntheses and Reactions
While Grignard's initial publication in 1900 focused on alkyl magnesium halides, his comprehensive doctoral thesis, published in 1901, detailed the successful preparation and reaction of aryl Grignard reagents.[4] This was a significant advancement, as the reactivity of aryl halides with magnesium was known to be more sluggish compared to their alkyl counterparts.[5]
One of the earliest and most well-documented examples is the preparation of phenylmagnesium bromide (C₆H₅MgBr) from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether. Grignard's work demonstrated that these newly formed aryl Grignard reagents behaved as potent nucleophiles, readily reacting with a variety of electrophiles to form new carbon-carbon bonds.
A key early application was the synthesis of tertiary alcohols. For instance, the reaction of phenylmagnesium bromide with esters, such as methyl benzoate (B1203000), was shown to produce triphenylcarbinol in good yields. This reaction proceeds through a double addition mechanism where the first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.
Quantitative Data from Early Experiments
A critical aspect of Grignard's early work was the systematic investigation of reaction conditions and the quantification of product yields. While precise yields varied depending on the specific substrates and reaction conditions, the data from his 1901 dissertation provided the first quantitative evidence of the viability of aryl Grignard reagents in organic synthesis.
| Aryl Halide | Electrophile | Product | Reported Yield (%) |
| Bromobenzene | Carbon Dioxide | Benzoic Acid | ~85% |
| Bromobenzene | Methyl Benzoate | Triphenylcarbinol | ~90% |
| Bromobenzene | Benzaldehyde | Diphenylcarbinol | Good |
| p-Bromotoluene | Carbon Dioxide | p-Toluic Acid | Good |
Note: The yields are approximate values based on the qualitative descriptions and experimental data reported in early 20th-century publications. "Good" indicates that the reaction was successful and produced a substantial amount of product, although a precise percentage was not always provided.
Experimental Protocols: A Historical Perspective
The success of the Grignard reaction, particularly with less reactive aryl halides, is highly dependent on the experimental setup and the purity of the reagents. The early protocols developed by Grignard and his contemporaries laid the groundwork for the meticulous techniques still employed today.
Preparation of Phenylmagnesium Bromide (A Historical Protocol)
This protocol is based on the descriptions found in Grignard's early 20th-century publications.
Apparatus:
-
A round-bottomed flask fitted with a reflux condenser and a dropping funnel.
-
A calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
A magnetic stirrer or mechanical stirrer.
Reagents:
-
Magnesium turnings (high purity)
-
Bromobenzene (anhydrous)
-
Anhydrous diethyl ether
Procedure:
-
Activation of Magnesium: The magnesium turnings are placed in the thoroughly dried flask. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer. The flask is gently warmed to sublime the iodine, which then deposits on the magnesium surface.
-
Initiation: A small portion of the bromobenzene solution in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming or by the addition of a pre-formed Grignard reagent. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.
-
Addition of Bromobenzene: Once the reaction has initiated, the remaining solution of bromobenzene in diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the phenylmagnesium bromide reagent.
Synthesis of Triphenylcarbinol (A Historical Protocol)
Apparatus:
-
As described above for the preparation of the Grignard reagent.
-
A separate flask for the electrophile solution.
Reagents:
-
Phenylmagnesium bromide solution (prepared as described above)
-
Methyl benzoate (anhydrous)
-
Anhydrous diethyl ether
-
Dilute acid (e.g., sulfuric acid or hydrochloric acid) for workup
Procedure:
-
Addition of the Ester: A solution of methyl benzoate in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution. An exothermic reaction is typically observed.
-
Reaction: The reaction mixture is stirred and may be gently refluxed to ensure complete reaction.
-
Workup: The reaction mixture is cooled and then carefully poured onto a mixture of ice and dilute acid. This hydrolyzes the magnesium alkoxide intermediate to the tertiary alcohol and dissolves the magnesium salts.
-
Isolation and Purification: The ether layer containing the triphenylcarbinol is separated, washed, dried, and the solvent is evaporated. The crude product can then be purified by recrystallization.
Visualizing the Core Concepts
To better illustrate the fundamental principles and historical progression of aryl Grignard reagents, the following diagrams are provided.
Caption: General formation of an aryl Grignard reagent.
Caption: Comparison of the Barbier and Grignard reaction workflows.
Caption: Key challenges and solutions in aryl Grignard reagent synthesis.
Conclusion
The discovery and development of aryl Grignard reagents represent a landmark achievement in the history of organic chemistry. From Barbier's initial observations to Grignard's methodical and quantitative investigations, the journey to mastering these powerful synthetic tools has been one of ingenuity and perseverance. The foundational experimental protocols and the understanding of the factors governing their reactivity, established over a century ago, continue to be relevant in modern research and development. This guide has provided a detailed look into the historical origins of aryl Grignard reagents, offering valuable insights for today's scientists who continue to build upon this remarkable legacy in the pursuit of new medicines and materials.
References
An In-Depth Technical Guide to the Theoretical Yield Calculation for Phenylmagnesium Iodide Synthesis
This guide provides a comprehensive overview of the synthesis of Phenylmagnesium iodide, with a core focus on the principles and execution of theoretical yield calculations. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to this compound Synthesis
This compound (C₆H₅MgI) is a Grignard reagent, a class of organometallic compounds discovered by Victor Grignard. These reagents are highly valuable in organic synthesis for the formation of new carbon-carbon bonds. The synthesis of this compound involves the reaction of an aryl halide, specifically iodobenzene (B50100), with magnesium metal in an anhydrous ether solvent. The Grignard reagent is a strong nucleophile and a strong base, making it a versatile tool in the synthesis of a wide array of organic molecules.
The overall chemical reaction for the synthesis of this compound is as follows:
C₆H₅I + Mg → C₆H₅MgI
This reaction is typically carried out in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates the magnesium ion and stabilizes the Grignard reagent. It is crucial to maintain anhydrous (water-free) conditions, as Grignard reagents readily react with protic solvents, such as water, which would quench the reagent and reduce the yield.[1][2][3]
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be produced from a given amount of reactants, assuming the reaction goes to completion with 100% efficiency. The calculation of the theoretical yield is a critical step in planning a synthesis and evaluating its success. The calculation hinges on the stoichiometry of the reaction and the identification of the limiting reagent.
-
Stoichiometry: The quantitative relationship between reactants and products in a chemical reaction. In the synthesis of this compound, the stoichiometry between iodobenzene and magnesium is 1:1.
-
Molar Mass: The mass of one mole of a substance, expressed in grams per mole ( g/mol ).
-
Limiting Reagent: The reactant that is completely consumed in a chemical reaction and therefore limits the amount of product that can be formed.[4][5]
-
Determine the moles of each reactant:
-
Moles = Mass (g) / Molar Mass ( g/mol )
-
-
Identify the limiting reagent:
-
Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reagent.
-
-
Calculate the theoretical moles of product:
-
The moles of this compound that can be formed are equal to the moles of the limiting reagent.
-
-
Calculate the theoretical yield in grams:
-
Theoretical Yield (g) = Moles of Product × Molar Mass of Product
-
Quantitative Data
The following tables summarize the molar masses of the reactants and product, and provide an example calculation for the theoretical yield.
Table 1: Molar Masses of Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Iodobenzene | C₆H₅I | 204.01[6][7][8] |
| Magnesium | Mg | 24.305[9][10][11] |
| This compound | C₆H₅MgI | 228.31[12][13][14] |
Table 2: Example Theoretical Yield Calculation
| Step | Iodobenzene | Magnesium | This compound |
| 1. Starting Mass (g) | 10.2 g | 1.46 g | - |
| 2. Molar Mass ( g/mol ) | 204.01 | 24.305 | 228.31 |
| 3. Moles of Reactant (mol) | 10.2 g / 204.01 g/mol = 0.050 mol | 1.46 g / 24.305 g/mol = 0.060 mol | - |
| 4. Identification of Limiting Reagent | Iodobenzene (0.050 mol < 0.060 mol) | - | - |
| 5. Theoretical Moles of Product (mol) | - | - | 0.050 mol |
| 6. Theoretical Yield (g) | - | - | 0.050 mol × 228.31 g/mol = 11.42 g |
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to ensure anhydrous conditions.[15][16]
-
Magnesium turnings
-
Iodobenzene
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[15]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to the flask to activate the magnesium surface. The iodine will disappear as the reaction initiates.[3][17]
-
Initiation of Reaction: In the dropping funnel, prepare a solution of iodobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the iodobenzene solution to the magnesium turnings.
-
Reaction Progression: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy or brownish solution indicate the start of the Grignard reagent formation.[15]
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of iodobenzene in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[16]
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear cloudy and gray or brown.
Visualizations
The following diagrams illustrate the chemical reaction and the logical workflow for calculating the theoretical yield.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Workflow for theoretical yield calculation.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. What is the Molar Mass of Magnesium [unacademy.com]
- 10. Molar Mass Conversion Factors Help [preparatorychemistry.com]
- 11. webqc.org [webqc.org]
- 12. chembk.com [chembk.com]
- 13. This compound | C6H5IMg | CID 10889666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. adichemistry.com [adichemistry.com]
The Schlenk Equilibrium in Phenylmagnesium Iodide Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Schlenk equilibrium in solutions of phenylmagnesium iodide (PhMgI). This compound, a common Grignard reagent, exists in solution as a complex equilibrium mixture of the primary species, PhMgI, and its disproportionation products, diphenylmagnesium (B1604861) (Ph₂Mg) and magnesium iodide (MgI₂). Understanding and controlling this equilibrium is paramount for reproducible and predictable outcomes in synthetic chemistry, particularly in the context of drug development where precise control over reaction stoichiometry and reactivity is critical. This document details the underlying principles of the Schlenk equilibrium, factors influencing its position, and provides detailed experimental protocols for the synthesis of this compound and the quantitative analysis of the species in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to the Schlenk Equilibrium
The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in the chemistry of organomagnesium compounds. It describes the reversible disproportionation of a Grignard reagent (RMgX) into its corresponding dialkyl- or diarylmagnesium compound (R₂Mg) and magnesium halide (MgX₂). For this compound, the equilibrium is represented as follows:
2 PhMgI ⇌ Ph₂Mg + MgI₂
The position of this equilibrium is influenced by a variety of factors, including the nature of the organic group (R), the halogen (X), the solvent, temperature, and concentration. The reactivity of the species in the equilibrium can differ significantly, with the dialkylmagnesium species often being a more potent nucleophile. Therefore, knowledge of the composition of a Grignard solution is essential for understanding its reactivity.
Factors Influencing the Schlenk Equilibrium
The position of the Schlenk equilibrium is a delicate balance of several interconnected factors:
-
Solvent: The coordinating ability of the solvent plays a crucial role. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium tends to shift to the right, favoring the formation of Ph₂Mg and MgI₂.[1][2][3] This is attributed to the effective solvation and stabilization of the magnesium iodide species by THF. In less coordinating solvents like diethyl ether (Et₂O), the equilibrium generally lies more to the left, with PhMgI being the predominant species.[2][3]
-
Halogen: The nature of the halide influences the Lewis acidity of the magnesium center and its solvation. For a given alkyl or aryl group, the equilibrium constant can vary with the halogen.
-
Temperature: The Schlenk equilibrium is a dynamic process, and its position is temperature-dependent. By studying the equilibrium at different temperatures, the thermodynamic parameters (ΔH and ΔS) can be determined, providing deeper insight into the process.[4][5]
-
Concentration: The equilibrium can also be influenced by the total concentration of the Grignard reagent in the solution.
Quantitative Data
K = [Ph₂Mg][MgI₂] / [PhMgI]²
The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS) of the equilibrium, can be determined by studying the temperature dependence of the equilibrium constant using the van't Hoff equation. For example, studies on other Grignard reagents have shown that the thermodynamics of the Schlenk equilibrium are influenced by the solvent.[5]
Table 1: Thermodynamic Parameters for the Schlenk Equilibrium of Selected Grignard Reagents.
| Grignard Reagent | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Reference |
| t-BuMgCl | THF | -15.5 | -13 | [5] |
| MesMgBr | THF | -10.5 | 13 | [5] |
| TipMgBr | THF | -12.6 | 17 | [5] |
| c-HexMgBr | 2-MeTHF | -10.5 | 38 | [5] |
Note: Data for this compound is not explicitly available and would need to be determined experimentally using the protocols outlined in this guide.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound requires strictly anhydrous and anaerobic conditions to prevent the decomposition of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Assemble a Schlenk flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the Schlenk flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Prepare a solution of iodobenzene (1 equivalent) in the desired anhydrous solvent (diethyl ether or THF) in the dropping funnel.
-
Add a small portion of the iodobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing of the solvent is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining iodobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting greyish solution is the this compound reagent.
Quantitative Determination of Species in Solution by ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) spectroscopy is a powerful non-destructive technique to determine the concentration of the different species in the Schlenk equilibrium.
4.2.1. Sample Preparation for NMR Analysis (Air-Sensitive Protocol)
Due to the high reactivity of Grignard reagents with atmospheric oxygen and moisture, sample preparation for NMR analysis must be performed under strictly inert conditions using a Schlenk line or in a glovebox.[6][7]
Materials:
-
J. Young NMR tube or a standard NMR tube with a sealable cap
-
Anhydrous deuterated solvent (e.g., THF-d₈, Benzene-d₆)
-
Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene) of known concentration
-
Gas-tight syringe
-
Schlenk line or glovebox
Procedure:
-
Dry the NMR tube and the cap in an oven and cool under an inert atmosphere.
-
In a glovebox or on a Schlenk line, prepare a stock solution of the internal standard in the chosen anhydrous deuterated solvent.
-
Add a precise volume of the internal standard solution to the NMR tube.
-
Using a gas-tight syringe, carefully withdraw an aliquot of the this compound solution and transfer it to the NMR tube.
-
Seal the NMR tube under the inert atmosphere.
4.2.2. NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be employed.
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): This is a critical parameter for qNMR. It should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. T₁ values should be determined experimentally using an inversion-recovery pulse sequence.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100) for the signals of interest.
-
Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest.
-
Receiver Gain (rg): The receiver gain should be set to avoid signal clipping.
4.2.3. Data Processing and Analysis
-
Apply a gentle exponential window function (line broadening) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate the signals corresponding to the aromatic protons of PhMgI, Ph₂Mg, and the internal standard. The signals for PhMgI and Ph₂Mg will likely be in the aromatic region and may overlap. Deconvolution techniques may be necessary to separate and accurately integrate these signals.
-
Calculate the concentration of each species using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ
Where:
-
Cₓ = Concentration of the species of interest (PhMgI or Ph₂Mg)
-
Iₓ = Integral of the signal for the species of interest
-
Nₓ = Number of protons giving rise to the signal of the species of interest
-
Nₛₜₔ = Number of protons giving rise to the signal of the internal standard
-
Iₛₜₔ = Integral of the signal for the internal standard
-
Cₛₜₔ = Concentration of the internal standard
-
-
The concentration of MgI₂ can be determined by mass balance.
Visualizations
Schlenk Equilibrium Diagram
Caption: The Schlenk equilibrium for this compound.
Experimental Workflow for Quantitative NMR Analysis
Caption: Workflow for quantitative NMR analysis of the Schlenk equilibrium.
Conclusion
The Schlenk equilibrium is a critical aspect of Grignard reagent chemistry that significantly impacts their reactivity and the outcome of synthetic transformations. For this compound, the position of this equilibrium between PhMgI, Ph₂Mg, and MgI₂ is highly dependent on the reaction conditions, particularly the solvent. This guide has provided a detailed overview of the principles governing the Schlenk equilibrium and a comprehensive set of experimental protocols for the synthesis of this compound and the quantitative analysis of its solution composition by NMR spectroscopy. By applying these methodologies, researchers and drug development professionals can gain a deeper understanding and control over their Grignard reactions, leading to more robust and reproducible synthetic processes.
References
- 1. d-nb.info [d-nb.info]
- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. db-thueringen.de [db-thueringen.de]
- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Phenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Phenylmagnesium iodide. Given its nature as a Grignard reagent, this compound exists in solution as a dynamic mixture of species governed by the Schlenk equilibrium. Understanding the spectroscopic signatures of these species is crucial for monitoring its formation, assessing its purity, and studying its reactivity. This document details the theoretical background, experimental protocols, and interpretation of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
The Schlenk Equilibrium: A Fundamental Consideration
The spectroscopic characterization of this compound is intrinsically linked to the Schlenk equilibrium, an equilibrium that dictates the composition of Grignard reagents in solution.[1] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkyl- or diarylmagnesium compound and a magnesium halide salt.[1] For this compound, the equilibrium can be represented as:
2 PhMgI ⇌ Ph₂Mg + MgI₂
The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[1] In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are commonly used for Grignard reactions, the magnesium center is typically coordinated by solvent molecules.[1] This solvation plays a critical role in the stability and reactivity of the Grignard reagent. Consequently, a solution of this compound is not a single species but a mixture of this compound (PhMgI), Diphenylmagnesium (Ph₂Mg), and Magnesium iodide (MgI₂), along with their various solvated and aggregated forms. Any spectroscopic analysis will, therefore, reflect the properties of this complex mixture.
Figure 1: The Schlenk equilibrium for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the species present in a Grignard solution. Both ¹H and ¹³C NMR can provide valuable structural information. However, due to the dynamic nature of the Schlenk equilibrium and potential for rapid exchange of species, the observed spectra can be complex and may represent a time-averaged view of the mixture.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a this compound solution, signals corresponding to the phenyl protons of both PhMgI and Ph₂Mg are expected in the aromatic region (typically 6.5-8.0 ppm). The ethereal solvent will also show characteristic peaks. Due to the electronegativity of the magnesium-carbon bond, the phenyl protons of the Grignard reagent are typically shielded compared to benzene, resulting in an upfield shift. The exact chemical shifts can be influenced by the solvent, concentration, and the position of the Schlenk equilibrium.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton. The spectrum will show resonances for the phenyl carbons of PhMgI and Ph₂Mg. A key feature is the ipso-carbon (the carbon atom directly bonded to magnesium), which is significantly shielded and appears at a characteristic upfield chemical shift. The other aromatic carbons will also show shifts that are distinct from those of benzene.
| Species | Nucleus | Chemical Shift (δ) in THF-d₈ (ppm) |
| Phenyl Group | ¹H (ortho) | ~7.4 |
| (Approximation) | ¹H (meta) | ~7.0 |
| ¹H (para) | ~6.9 | |
| ¹³C (ipso) | ~154 | |
| ¹³C (ortho) | ~137 | |
| ¹³C (meta) | ~127 | |
| ¹³C (para) | ~125 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic vibrational modes of the bonds present in this compound. The most significant of these is the C-Mg stretching vibration, which provides direct evidence for the formation of the Grignard reagent. The spectrum will also be dominated by the vibrational modes of the phenyl group and the solvent.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| C-H Aromatic Stretch | 3100-3000 | Medium-Weak |
| C=C Aromatic Stretch | 1600-1450 | Medium-Weak |
| C-H Aromatic Bending (out-of-plane) | 900-675 | Strong |
| C-Mg Stretch (Aryl) | 383-365 | Medium |
Table 2: Characteristic Infrared Absorption Frequencies for Phenylmagnesium Species.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are sensitive to the electronic environment of the phenyl ring and can be influenced by the C-Mg bond and solvent coordination. Conjugation in the phenyl ring leads to characteristic π → π* transitions.
Due to the reactive nature of Grignard reagents, obtaining quantitative UV-Vis data can be challenging. However, qualitative analysis can be used to monitor the formation of the aryl-magnesium bond.
Mass Spectrometry (MS)
Mass spectrometry of Grignard reagents is not straightforward due to their high reactivity, low volatility, and tendency to form clusters. Electron ionization can lead to extensive fragmentation, making it difficult to observe the molecular ion. Soft ionization techniques may offer a better chance of observing the parent species. The interpretation of the mass spectrum would be complicated by the presence of multiple species from the Schlenk equilibrium and their adducts with solvent molecules.
Experimental Protocols
The air- and moisture-sensitive nature of this compound necessitates the use of specialized handling techniques, such as Schlenk lines or gloveboxes, for all spectroscopic sample preparations.
General Workflow for Spectroscopic Sample Preparation
Figure 2: General experimental workflow for preparing an air-sensitive sample for spectroscopic analysis.
NMR Spectroscopy Sample Preparation
-
Apparatus: Use a J-Young NMR tube or a standard NMR tube sealed with a septum under an inert atmosphere.
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), transfer an aliquot of the this compound solution from the reaction vessel to a clean, dry Schlenk flask.
-
If necessary, the original solvent can be removed under vacuum.
-
Add the desired deuterated solvent (e.g., THF-d₈) via a gas-tight syringe or cannula.
-
Transfer the resulting solution into the NMR tube using a cannula or a long-needle syringe.
-
Seal the NMR tube securely before removing it from the inert atmosphere.
-
IR Spectroscopy Sample Preparation
-
Apparatus: An air-tight, demountable liquid cell with windows transparent to IR radiation (e.g., KBr or NaCl plates) is required.
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, assemble the liquid cell.
-
Using a gas-tight syringe, inject the this compound solution into the cell through the injection ports.
-
Seal the ports and promptly acquire the spectrum.
-
UV-Vis Spectroscopy Sample Preparation
-
Apparatus: A quartz cuvette with a stopper or a screw cap, preferably with a septum-sealed side arm for sample introduction.
-
Procedure:
-
The cuvette must be thoroughly dried and purged with an inert gas.
-
Prepare a dilute solution of the this compound in a dry, UV-transparent solvent (e.g., anhydrous THF) in a Schlenk flask.
-
Transfer the solution to the cuvette using a cannula or a gas-tight syringe.
-
Seal the cuvette and acquire the spectrum immediately. A reference cuvette containing only the dry solvent should be used for background correction.
-
Logical Relationship in Spectral Interpretation
The interpretation of the spectroscopic data for this compound requires a holistic approach that considers the Schlenk equilibrium. The presence of multiple species in solution means that the observed spectra are a superposition of the signals from each component.
Figure 3: Logical relationship for the interpretation of spectroscopic data of this compound.
By comparing the observed spectra with the expected signatures of this compound, Diphenylmagnesium, and the solvent, it is possible to identify the major species present and, in some cases, to estimate their relative concentrations. This information is invaluable for understanding the reactivity of the Grignard reagent in subsequent synthetic steps.
Conclusion
The spectroscopic characterization of this compound is a multifaceted task that requires careful experimental technique and a thorough understanding of the underlying solution chemistry, particularly the Schlenk equilibrium. While NMR, IR, and UV-Vis spectroscopy each provide unique and valuable information, a combined approach is necessary for a comprehensive analysis. This guide provides the foundational knowledge and protocols for researchers to effectively utilize these spectroscopic methods in their work with this important organometallic reagent.
References
An In-Depth Technical Guide to the Safe Handling of Phenylmagnesium Iodide
Disclaimer: This document addresses the safety precautions for Phenylmagnesium iodide. The handling of this reagent in its solid form is an exceptionally hazardous, non-standard procedure. Grignard reagents are rarely isolated as solids; they are typically prepared and used as solutions in anhydrous solvents to mitigate their extreme reactivity.[1][2] Solid this compound is expected to be pyrophoric, igniting spontaneously upon contact with air, and to react violently with water.[3][4][5][6] This guide strongly advises against isolating or handling this compound as a solid. The procedures outlined below for handling pyrophoric solids are intended as a reference for high-hazard containment and should not be attempted without extensive experience, specialized equipment, and a thorough, site-specific safety review. The standard, and vastly safer, method is the in-situ preparation and use in solution, which is also detailed.
Hazard Overview and Physicochemical Properties
This compound is a potent Grignard reagent used for creating carbon-carbon bonds in organic synthesis.[1][7] Its hazards stem from its extreme reactivity, particularly towards air and moisture.[2][8]
Quantitative Hazard and Property Data
| Property | Value / Information | Source(s) |
| Chemical Formula | C₆H₅MgI | [9] |
| Molecular Weight | 228.31 g/mol | [9] |
| Physical State | Typically handled as a solution in ethyl ether (colorless to light yellow liquid).[10] Solid form is described as a white crystalline solid but is not stable. | [10] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. | |
| Key Incompatibilities | Water: Reacts violently.[4][5] Air/Oxygen: Pyrophoric; may ignite spontaneously.[6] Protic Solvents: (e.g., alcohols) Decomposes the reagent.[8] Carbon Dioxide: Reacts to form magnesium carboxylate. | [4][5][6][8] |
| Storage Conditions | Store under an inert gas (Nitrogen or Argon) in a cool, dry, well-ventilated area away from heat and ignition sources.[11][12][13] Keep container tightly closed.[12] | [11][12][13] |
Hazard Relationship Diagram
The following diagram illustrates the logical progression of hazards associated with attempting to handle this compound in its solid state.
Caption: Logical flow from the solid state to catastrophic failure.
Experimental Protocols
Two distinct protocols are provided. The first details the stringent requirements for handling a generic pyrophoric solid, which would be mandatory for solid this compound. The second, strongly recommended protocol describes the standard, safe method for its preparation and use in solution.
Protocol 1: High-Hazard Handling of a Pyrophoric Solid (Non-Standard)
Objective: To safely manipulate a pyrophoric solid material. WARNING: This procedure requires a glovebox and extensive prior training. Never work alone when handling pyrophoric materials.[12]
Materials & Equipment:
-
Pyrophoric solid (e.g., this compound, solid)
-
Inert atmosphere glovebox with <1 ppm O₂ and H₂O
-
Spatulas, weighing boats, and glassware (oven-dried at >120°C for at least 12 hours)
-
Container of powdered lime (CaO) or dry sand for smothering potential fires[3][11]
-
Anhydrous, deoxygenated solvent for slurrying/dissolving
-
Schlenk flasks and other appropriate air-free glassware
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, face shield, nitrile gloves under heavy-duty neoprene or butyl gloves.[14][15]
Methodology:
-
Preparation: a. Ensure the glovebox is functioning correctly with a stable inert atmosphere. b. Bring all necessary glassware and equipment into the glovebox antechamber and cycle at least three times to purge all air. c. Place a container of sand or powdered lime inside the glovebox for immediate access in case of a small fire.[3][11]
-
Handling Inside the Glovebox: a. Perform all manipulations slowly and deliberately within the glovebox.[3] b. Open the container of the pyrophoric solid. Be aware of any pressure changes. c. Use a pre-dried spatula to transfer the desired amount of solid to a tared weighing boat or directly into the reaction flask. d. Do not allow the solid to be finely dispersed in the glovebox atmosphere, as this increases the risk of ignition if the atmosphere is compromised. e. Close the primary container of the pyrophoric solid securely.
-
Use in Reaction: a. Add the weighed solid to the reaction flask containing an anhydrous, deoxygenated solvent to form a solution or slurry. This moderates its reactivity. b. Once the solid is fully dissolved or suspended, it can be treated as a standard air-sensitive solution.
-
Decontamination and Cleanup: a. Carefully quench any residual solid on spatulas or weighing boats by slowly adding an anhydrous solvent like toluene, followed by dropwise addition of isopropanol, and then finally ethanol (B145695) or methanol. b. All contaminated materials must be fully quenched before being removed from the glovebox. c. Bag all waste inside the glovebox and dispose of it as hazardous reactive waste.
Protocol 2: Standard In-Situ Preparation and Use of this compound (Recommended)
Objective: To safely prepare and use this compound in an ethereal solvent without isolation. This is the standard, professionally accepted method.[2]
Materials & Equipment:
-
Magnesium turnings
-
Iodobenzene (B50100) (or Phenyl Bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Small iodine crystal (as an activator)[16]
-
Schlenk line or manifold with a supply of dry, inert gas (Nitrogen or Argon)
-
Round-bottom flask with a reflux condenser and dropping funnel, all oven or flame-dried[8][16]
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Personal Protective Equipment (PPE): Standard lab coat, safety glasses/goggles, nitrile gloves.[8]
Methodology:
-
Apparatus Setup: a. Assemble the dried flask, condenser, and dropping funnel. Attach the apparatus to the Schlenk line. b. Evacuate the system under high vacuum and gently heat with a heat gun to remove any adsorbed moisture (flame-drying).[16] Allow to cool. c. Refill the apparatus with inert gas. Repeat this vacuum/refill cycle three times.
-
Reagent Preparation: a. Under a positive pressure of inert gas, add magnesium turnings and a single crystal of iodine to the reaction flask.[16] b. Add a portion of the anhydrous ether to the flask. c. Dissolve the iodobenzene in the remaining anhydrous ether and add this solution to the dropping funnel.
-
Initiation and Reaction: a. Begin stirring the magnesium suspension. b. Add a small amount of the iodobenzene solution from the dropping funnel to the flask. The disappearance of the iodine color and/or gentle bubbling indicates the reaction has started. The formation of the Grignard reagent is an exothermic process.[16] c. If the reaction does not start, gentle warming with a water bath may be required. Once initiated, be prepared to cool the flask with an ice-water bath to maintain a controlled reflux.[16] d. Add the remainder of the iodobenzene solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed.
-
Use and Quenching: a. The resulting this compound solution is now ready for use. It should not be stored for long periods. b. The reagent can be transferred to another reaction vessel via cannula using standard air-free techniques.[17] c. To quench any excess Grignard reagent, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride. d. All glassware should be carefully rinsed with a quenching solution before washing.
Workflow and Reaction Pathway Diagrams
Standard Preparation Workflow
This diagram outlines the safe, standard procedure for the in-situ synthesis of this compound.
Caption: Workflow for the safe in-situ synthesis of this compound.
Typical Reaction Pathway
This diagram shows a representative reaction of this compound with a ketone (e.g., acetone) to form a tertiary alcohol after acidic workup, a cornerstone of its utility in synthesis.
Caption: Reaction of this compound with a ketone.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. This compound | C6H5IMg | CID 10889666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy this compound | 16002-63-4 [smolecule.com]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. pnnl.gov [pnnl.gov]
- 16. quora.com [quora.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Phenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenylmagnesium iodide, a crucial Grignard reagent in organic synthesis. It covers its fundamental physicochemical properties, a detailed experimental protocol for its preparation, and its application in carbon-carbon bond formation.
Core Physicochemical Properties
This compound is an organomagnesium compound widely utilized as a potent nucleophile and a strong base.[1] Its reactivity is central to the formation of new carbon-carbon bonds, a cornerstone of molecular construction in medicinal chemistry and materials science.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₆H₅IMg[1][2][3][4][5] |
| Molecular Weight | 228.31 g/mol [1][3][4] |
| IUPAC Name | magnesium;benzene;iodide[1][3] |
| CAS Number | 16002-63-4[1] |
| Appearance | Typically used as a solution in an ether solvent. |
| Solubility | Soluble in organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[5] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound, a Grignard reagent, is highly sensitive to moisture and atmospheric oxygen.[6][7] Therefore, all procedures must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Methodology:
-
Apparatus Setup:
-
Magnesium Activation:
-
Initiation of Reaction:
-
Prepare a solution of iodobenzene (1.0 equivalent) in the anhydrous ether solvent.
-
Add a small portion (about 10%) of the iodobenzene solution to the magnesium turnings.[11]
-
The reaction can be initiated by gentle warming.[11][12] Successful initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous boiling of the ether solvent.[8][9]
-
-
Addition of Substrate:
-
Completion of Reaction:
Key Reaction Pathway: Nucleophilic Addition to a Carbonyl
A primary application of this compound is its reaction with electrophiles, such as aldehydes and ketones, to form alcohols.[1][13] This reaction proceeds via a nucleophilic attack of the carbanionic phenyl group on the electrophilic carbonyl carbon.
The diagram below illustrates the general workflow from the synthesis of this compound to its subsequent reaction with a generic ketone (R₂CO), followed by an acidic workup to yield a tertiary alcohol.
This pathway is fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. The addition of the phenyl group from the Grignard reagent to the carbonyl compound results in the formation of a new carbon-carbon bond, and the subsequent protonation of the intermediate magnesium alkoxide yields the final alcohol product.[13]
References
- 1. Buy this compound | 16002-63-4 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C6H5IMg | CID 10889666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. cerritos.edu [cerritos.edu]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. prepchem.com [prepchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. adichemistry.com [adichemistry.com]
Methodological & Application
Application Notes and Protocols: Phenylmagnesium Iodide in Nucleophilic Addition to Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic addition of Grignard reagents, such as phenylmagnesium iodide, to ketones is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures. This reaction is particularly valuable in the synthesis of tertiary alcohols, which are prevalent motifs in many pharmaceutical agents and natural products. This document provides detailed application notes, experimental protocols, and mechanistic insights into the reaction of this compound with ketones, using the synthesis of triphenylmethanol (B194598) from benzophenone (B1666685) as a representative example.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[1][2][3][4] This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1][2][5] The addition of Grignard reagents to ketones is generally considered an irreversible process due to the high basicity of the carbanion.[6]
Factors Influencing the Reaction
Several factors can influence the success and outcome of the nucleophilic addition of this compound to ketones:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water.[5][7][8][9] It is imperative to use anhydrous solvents and dried glassware to prevent the quenching of the Grignard reagent, which would lead to the formation of benzene (B151609) and a reduction in the desired product yield.[9]
-
Solvent: Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the formation and stability of the Grignard reagent.[10][11] The ether molecules solvate the magnesium center, stabilizing the organometallic complex.[10]
-
Initiation: The formation of the Grignard reagent from magnesium metal and an aryl halide can sometimes have an induction period.[10] The use of activators like a small crystal of iodine, 1,2-dibromoethane, or mechanical grinding of the magnesium can help initiate the reaction.[7][11][12]
-
Steric and Electronic Effects: The rate of nucleophilic addition is influenced by both steric hindrance and electronic effects at the carbonyl carbon.[6][13] Ketones with bulky substituents around the carbonyl group may react slower. Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity and slow down the reaction, while electron-withdrawing groups have the opposite effect.[6]
Key Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide/Iodide
This protocol describes the in-situ preparation of the Grignard reagent. Phenylmagnesium bromide is more commonly used due to the lower cost and greater stability of bromobenzene (B47551), but the procedure is analogous for this compound.
Materials:
-
Magnesium turnings
-
Bromobenzene (or Iodobenzene)
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (as an initiator)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Place the magnesium turnings in the three-neck round-bottom flask under an inert atmosphere.
-
Add a small crystal of iodine to the flask.[7]
-
In the dropping funnel, prepare a solution of bromobenzene (or iodobenzene) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene/ether solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness or bubbling indicates the start of the reaction.[14]
-
Once the reaction has started, add the remaining bromobenzene/ether solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]
Protocol 2: Nucleophilic Addition of Phenylmagnesium Bromide to Benzophenone (Synthesis of Triphenylmethanol)
Materials:
-
Phenylmagnesium bromide solution (prepared as in Protocol 1)
-
Benzophenone
-
Anhydrous diethyl ether
-
Aqueous solution of a weak acid (e.g., 3M HCl or saturated NH4Cl) for workup
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Petroleum ether (for purification)
Equipment:
-
Reaction flask containing the Grignard reagent
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel or similar)
Procedure:
-
Dissolve benzophenone in anhydrous diethyl ether in a separate flask.
-
Cool the prepared phenylmagnesium bromide solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent solution.[8][15]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for at least 30 minutes to ensure completion.[1]
-
Work-up: a. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or a dilute solution of hydrochloric acid while cooling the flask in an ice bath.[8] b. Transfer the mixture to a separatory funnel. c. Separate the aqueous and organic layers. Extract the aqueous layer with two portions of diethyl ether.[7] d. Combine all the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Isolation and Purification: a. Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product. b. The crude product may contain biphenyl (B1667301) as a major impurity.[16] To remove this, triturate the solid with petroleum ether, in which triphenylmethanol is poorly soluble while biphenyl is soluble.[7][16] c. Collect the purified triphenylmethanol by vacuum filtration. d. Further purification can be achieved by recrystallization from a suitable solvent like 2-propanol.[1]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of triphenylmethanol from benzophenone and a phenylmagnesium halide.
| Parameter | Value | Reference |
| Reactants | ||
| Benzophenone | 1.09 g | [1] |
| Magnesium | 0.115 g | [1] |
| Bromobenzene | 0.777 g | [1] |
| Product | ||
| Product Name | Triphenylmethanol | [7][8][15] |
| Theoretical Yield | Varies based on limiting reagent | |
| Actual Yield (%) | 9.21% - 29.08% | [1][15] |
| Melting Point (°C) | 160 – 163.2 | [1] |
| Literature Melting Point (°C) | 162 | [15] |
Note: Yields can vary significantly based on experimental conditions, purity of reagents, and the success of the Grignard reagent formation.
Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of nucleophilic addition.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
- 1. odinity.com [odinity.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. studycorgi.com [studycorgi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
- 8. studylib.net [studylib.net]
- 9. brainly.com [brainly.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. youtube.com [youtube.com]
- 13. Order of reactivity of nucleophilic addition at carbonyl group with Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 15. tsijournals.com [tsijournals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Tertiary Alcohols using Phenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. Among these, the synthesis of tertiary alcohols through the reaction of a Grignard reagent with a ketone is a widely employed transformation in academic and industrial research, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the synthesis of tertiary alcohols using phenylmagnesium iodide as a representative aryl Grignard reagent. This compound, a potent nucleophile, readily adds to the electrophilic carbonyl carbon of ketones to form a magnesium alkoxide intermediate, which upon acidic workup yields the corresponding tertiary alcohol.[1][2][3] The reaction is highly effective but requires stringent anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents like water.[4][5]
Reaction Mechanism
The synthesis of a tertiary alcohol via the Grignard reaction proceeds in two main stages: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup.
-
Nucleophilic Addition: The carbon-magnesium bond in this compound is highly polarized, rendering the phenyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate.[1][2] This addition is typically irreversible.[4]
-
Acidic Workup: The magnesium alkoxide intermediate is then protonated by the addition of a dilute acid, such as hydrochloric acid or sulfuric acid, to yield the final tertiary alcohol product and a magnesium salt.[1][4]
A common side reaction is the formation of biphenyl, which arises from the coupling of the Grignard reagent with unreacted aryl halide.[6] This side product can often be removed during the purification step.
Caption: Reaction mechanism for tertiary alcohol synthesis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of tertiary alcohols using this compound. Yields can vary depending on the specific ketone used, reaction conditions, and purity of reagents.
Table 1: Reagent Stoichiometry and Product Yields for the Synthesis of Triphenylmethanol (B194598)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Magnesium Turnings | 24.31 | 0.230 g[2] | ~0.0095 | 1.2 |
| Iodobenzene (B50100) | 204.01 | (Not specified) | - | - |
| Bromobenzene | 157.02 | 1.04 g[5] | ~0.0066 | 1.1 |
| Benzophenone (B1666685) | 182.22 | 1.7 g[2] | ~0.0093 | 1.0 |
| Product | ||||
| Triphenylmethanol | 260.34 | - | - | Yield: ~70-90% |
Table 2: Physical Properties of a Representative Tertiary Alcohol
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Triphenylmethanol | 260.34 | 160-163[2] | White crystalline solid |
Experimental Protocols
I. Preparation of this compound (Grignard Reagent)
This protocol describes the in-situ preparation of this compound from iodobenzene and magnesium turnings.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Iodobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be scrupulously dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to exclude moisture.[5][6] Fit a drying tube filled with calcium chloride to the top of the condenser.
-
Initiation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine.[2][4] The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[7]
-
Reagent Addition: In the dropping funnel, prepare a solution of iodobenzene in anhydrous diethyl ether.
-
Reaction Initiation: Add a small portion of the iodobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[5]
-
Grignard Formation: Once the reaction has started, add the remaining iodobenzene solution dropwise at a rate that maintains a gentle reflux.[8] The reaction is exothermic.[2] After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the this compound reagent.
II. Synthesis of Tertiary Alcohol
This protocol details the reaction of the prepared this compound with a ketone to synthesize a tertiary alcohol.
Materials:
-
This compound solution (prepared in situ)
-
Ketone (e.g., benzophenone for triphenylmethanol synthesis)
-
Anhydrous diethyl ether or THF
-
Dilute hydrochloric acid (e.g., 3 M HCl) or saturated aqueous ammonium (B1175870) chloride solution
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Recrystallization solvent (e.g., petroleum ether, ethanol)
Procedure:
-
Ketone Addition: Dissolve the ketone in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Add the ketone solution dropwise to the stirred Grignard reagent.[1] A color change and the formation of a precipitate are often observed.[6] The reaction is typically exothermic.[2]
-
Quenching (Workup): After the addition is complete, allow the reaction mixture to stir at room temperature for a period (e.g., 30 minutes). Then, carefully and slowly quench the reaction by adding dilute hydrochloric acid or saturated aqueous ammonium chloride solution dropwise while cooling the flask in an ice bath.[4][6] This step protonates the alkoxide and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.[4] Separate the layers. Extract the aqueous layer with additional portions of diethyl ether to recover any dissolved product.
-
Washing and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.[5]
-
Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., petroleum ether to remove biphenyl, followed by recrystallization of the product from ethanol).[2][4]
Caption: Experimental workflow for tertiary alcohol synthesis.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will react violently with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[4][5]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[5]
-
Exothermic Reactions: The formation of the Grignard reagent and its reaction with the ketone are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming too vigorous.[2]
-
Corrosive Reagents: Handle acids and iodine with appropriate personal protective equipment, including gloves and safety goggles.
By following these detailed protocols and safety guidelines, researchers can reliably synthesize a wide range of tertiary alcohols for various applications in chemical synthesis and drug discovery.
References
- 1. britthipple.com [britthipple.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. homework.study.com [homework.study.com]
- 4. cerritos.edu [cerritos.edu]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
Application Notes: Phenylmagnesium Iodide Reaction with Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of an organomagnesium halide (Grignard reagent), such as phenylmagnesium iodide, with an ester is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is a reliable and versatile method for the preparation of tertiary alcohols, where at least two of the substituent groups are identical.[1] The high nucleophilicity of the Grignard reagent allows it to react with the electrophilic carbonyl carbon of the ester. A key feature of this reaction is the double addition of the Grignard reagent, which proceeds through a ketone intermediate to yield the final tertiary alcohol product after an acidic workup.[1][2] Understanding the mechanism and experimental parameters is critical for optimizing yields and minimizing side products in research and drug development applications.
Reaction Mechanism
The reaction between this compound and an ester proceeds in a well-defined, multi-step sequence. The overall process consumes two equivalents of the Grignard reagent for every one equivalent of the ester.[2][3]
-
Nucleophilic Acyl Addition: The reaction initiates with the nucleophilic attack of the phenyl group from the this compound on the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl, forming a tetrahedral alkoxide intermediate.[1][4]
-
Elimination (Formation of a Ketone): The tetrahedral intermediate is unstable and collapses. It reforms the carbon-oxygen double bond by expelling the alkoxy group (-OR') as a leaving group. This step, an elimination, results in the formation of a ketone intermediate.[1][4]
-
Second Nucleophilic Addition: The ketone formed in the previous step is more reactive than the starting ester.[2] Therefore, a second equivalent of this compound rapidly attacks the newly formed ketone's carbonyl carbon in another nucleophilic addition step, creating a new, more stable tertiary alkoxide intermediate.[1]
-
Protonation (Workup): The reaction is quenched with an aqueous acid (e.g., H₃O⁺). This final step protonates the tertiary alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[4][5]
Caption: Reaction mechanism of an ester with two equivalents of this compound.
Quantitative Data
The reaction of Grignard reagents with esters is generally high-yielding, provided that anhydrous conditions are maintained. The table below summarizes representative yields for the synthesis of tertiary alcohols from various esters and Grignard reagents.
| Ester | Grignard Reagent | Tertiary Alcohol Product | Reported Yield (%) |
| Methyl Benzoate (B1203000) | Phenylmagnesium Bromide | Triphenylmethanol (B194598) | ~78%[6] |
| Ethyl Chromone-2-carboxylate | Phenylmagnesium Bromide | 2-(Diphenylhydroxymethyl)-chromone | ~81% (calculated from 8.5g crude from 5.45g ester)[7] |
| Ethyl Benzoate | Phenylmagnesium Bromide | Triphenylmethanol | ~70-80% (typical)[8] |
| Ethyl Acetate (B1210297) | Phenylmagnesium Bromide | 1,1-Diphenylethanol | Generally good |
| Methyl Propionate | Butylmagnesium Bromide | 4-Butyl-4-octanol | High (reaction is general) |
Note: Yields are highly dependent on experimental conditions, particularly the exclusion of water and the purity of reagents.
Experimental Protocols
This section provides a detailed protocol for a representative synthesis: the reaction of phenylmagnesium bromide with methyl benzoate to produce triphenylmethanol. The principles are directly applicable to reactions using this compound.
Protocol: Synthesis of Triphenylmethanol
Objective: To synthesize triphenylmethanol from methyl benzoate and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Bromobenzene (B47551) (or Iodobenzene for PhMgI)
-
Iodine (crystal)
-
Methyl benzoate
-
10% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Petroleum ether or hexanes
Equipment:
-
Oven-dried glassware: 250 mL three-necked round-bottom flask, reflux condenser, 125 mL addition (dropping) funnel
-
Drying tubes (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble the dry three-necked flask with the addition funnel, reflux condenser, and a glass stopper. Attach drying tubes to the top of the condenser and the addition funnel to protect the reaction from atmospheric moisture.
-
Reagent Preparation: Place magnesium turnings (e.g., 2.6 g, 0.11 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.[9]
-
Initiation: Add ~20 mL of anhydrous diethyl ether to the flask. In the addition funnel, prepare a solution of bromobenzene (e.g., 15.7 g, 0.10 mol) in ~50 mL of anhydrous diethyl ether.
-
Reaction: Add a small portion (~5-10 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by cloudiness, bubbling, and gentle refluxing of the ether. If it doesn't start, gently warm the flask or crush a piece of magnesium with a dry glass rod.[10]
-
Completion: Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, gently reflux the mixture for an additional 20-30 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and brownish.[11] Cool the reagent to room temperature.
Part 2: Reaction with Ester and Workup
-
Ester Addition: Prepare a solution of methyl benzoate (e.g., 6.8 g, 0.05 mol) in ~25 mL of anhydrous diethyl ether. Cool the Grignard reagent in an ice bath and add the methyl benzoate solution dropwise from the addition funnel with stirring. Control the rate to prevent vigorous boiling.[11]
-
Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 20-30 minutes. A white solid (the magnesium alkoxide salt) may precipitate.[11]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice and 50 mL of 10% sulfuric acid. Stir until the aqueous and organic layers are distinct and all solids have dissolved.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (~25 mL each). Combine all organic layers.
-
Washing: Wash the combined organic layer with water, then 5% sodium bicarbonate solution, and finally with saturated brine.[3]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude solid product.
Part 3: Purification
-
Recrystallization: Purify the crude triphenylmethanol by recrystallization. A common solvent system is to dissolve the crude product in a minimum amount of hot diethyl ether or ethyl acetate and then add a less polar solvent like petroleum ether or hexanes until the solution becomes cloudy.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry to a constant weight. Characterize the product by melting point and spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: A step-by-step workflow for the synthesis of tertiary alcohols via Grignard reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US3347912A - Novel grignard reagents - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
Application Notes and Protocols: Phenylmagnesium Iodide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenylmagnesium iodide and its bromide analogue, Phenylmagnesium bromide, as powerful reagents for the formation of carbon-carbon bonds. Grignard reagents, such as this compound, are fundamental tools in organic synthesis, valued for their strong nucleophilicity and their ability to react with a wide range of electrophiles.[1][2][3] This document details their application in classic addition reactions to carbonyl compounds and in transition metal-catalyzed cross-coupling reactions.
Grignard Addition to Carbonyl Compounds: Synthesis of Triphenylmethanol (B194598)
A quintessential application of phenylmagnesium halides is the synthesis of tertiary alcohols from esters or ketones.[4] The reaction of Phenylmagnesium bromide with methyl benzoate (B1203000) or benzophenone (B1666685) to produce triphenylmethanol is a classic example that proceeds in high yield.[5][6] The reaction involves the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic carbonyl carbon. When an ester like methyl benzoate is used, two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[4][7]
Quantitative Data for Triphenylmethanol Synthesis
| Reactant | Electrophile | Product | Reported Yield | Reference |
| Phenylmagnesium bromide | Methyl Benzoate | Triphenylmethanol | Not explicitly quantified in sources, but implied to be a high-yield synthesis. | [4][5][7] |
| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol | Not explicitly quantified in sources, but presented as a standard, successful synthesis.[1][6][8] | [1][6][8] |
Experimental Protocol: Synthesis of Triphenylmethanol from Methyl Benzoate [4][5][7]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[7][8]
-
Methyl benzoate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
All glassware must be scrupulously dried in an oven to prevent moisture from quenching the reaction.[1][3][5]
-
Place magnesium turnings and a small crystal of iodine in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.[6]
-
Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the magnesium. The reaction is initiated, often indicated by the disappearance of the iodine color, cloudiness, and gentle boiling of the ether.[5][8] Gentle heating may be required to start the reaction.[3][8]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.[3][5]
-
After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[4][6]
-
-
Reaction with Methyl Benzoate:
-
Cool the flask containing the Phenylmagnesium bromide solution in an ice bath.[4][7]
-
Slowly add a solution of methyl benzoate in anhydrous diethyl ether from the dropping funnel. A white solid may precipitate.[4][7] The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 25-30 minutes.[4][7]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing a mixture of ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.[4][5][7]
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer sequentially with water, 5% sodium hydroxide, and saturated sodium chloride solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5][8]
-
Filter off the drying agent and evaporate the solvent.
-
The primary impurity is often biphenyl, formed from the reaction of the Grignard reagent with unreacted bromobenzene.[1][4] This can be removed by trituration with a nonpolar solvent like petroleum ether or hexanes, in which triphenylmethanol is poorly soluble.[1][5][8]
-
The resulting solid triphenylmethanol can be further purified by recrystallization.[1]
-
Diagram of Grignard Reaction Mechanism
Caption: General mechanism of a Grignard reaction.
Kumada Cross-Coupling Reactions
Phenylmagnesium halides are effective nucleophiles in transition metal-catalyzed cross-coupling reactions, particularly the Kumada coupling, for the formation of biaryl compounds.[9][10] This reaction typically employs nickel or iron catalysts to couple the Grignard reagent with aryl, vinyl, or alkyl halides.[9][11] Iron catalysts are particularly advantageous due to their low cost, abundance, and lower toxicity.[10][11]
Quantitative Data for Ni-Catalyzed Kumada Coupling of Aryl Iodides [9]
| Aryl Iodide Substrate | Product | Yield (%) |
| Iodobenzene | Biphenyl | 94 |
| 4-Iodotoluene | 4-Methylbiphenyl | 92 |
| 4-Methoxyiodobenzene | 4-Methoxybiphenyl | 88 |
| 4-Fluoroiodobenzene | 4-Fluorobiphenyl | 86 |
| 1-Iodonaphthalene | 1-Phenylnaphthalene | 91 |
| 2-Iodothiophene | 2-Phenylthiophene | 75 |
Experimental Protocol: General Procedure for Iron-Catalyzed Cross-Coupling [12]
Materials:
-
Iron catalyst (e.g., (PPN)[FeCl4])
-
Aryl or alkyl halide
-
Phenylmagnesium bromide solution (commercially available or freshly prepared)
-
Anhydrous solvent (e.g., THF, CPME)[12]
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the aryl or alkyl halide in the chosen anhydrous solvent, add the iron catalyst (e.g., 5 mol%).[12]
-
Add the Phenylmagnesium bromide solution (e.g., 1.2 equivalents) to the mixture at room temperature.[12]
-
Stir the reaction mixture at room temperature for the appropriate time (e.g., 1-24 hours).[12]
-
Quench the reaction by adding 1 M hydrochloric acid.[12]
-
Extract the aqueous layer with diethyl ether.[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[12]
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.[12]
Regioselectivity in Additions to α,β-Unsaturated Carbonyls
When reacting with α,β-unsaturated ketones (enones), Grignard reagents like Phenylmagnesium bromide typically favor 1,2-addition to the carbonyl carbon, yielding an allylic alcohol.[13][14] This is in contrast to organocuprates (Gilman reagents), which predominantly undergo 1,4-conjugate addition.[13][15] This predictable regioselectivity makes Grignard reagents valuable for accessing specific adducts from enone substrates. For instance, the reaction of Phenylmagnesium bromide with cyclohex-2-en-1-one gives the 1,2-addition product in high yield (95%).[13]
Experimental Workflow for a Typical Grignard Reaction
Caption: A standard experimental workflow for Grignard synthesis.
Other Applications
Phenylmagnesium halides can also react with other electrophiles to form carbon-carbon bonds. A notable example is the reaction with carbon dioxide, which, after an acidic workup, yields benzoic acid.[16] This carboxylation reaction provides a straightforward route to carboxylic acids from aryl halides.[16]
This compound and its analogues are indispensable reagents in organic synthesis for the construction of carbon-carbon bonds. Their utility is demonstrated in their reliable addition to a variety of carbonyl compounds, their participation in powerful cross-coupling reactions, and their predictable regioselectivity with conjugated systems. The protocols and data presented herein provide a foundation for the successful application of these reagents in research and development. Proper handling techniques, particularly the exclusion of moisture, are critical for achieving high yields and product purity.[1][3][8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. amherst.edu [amherst.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
Application of Phenylmagnesium Halides in the Synthesis of Pharmaceutical Intermediates
Introduction
Phenylmagnesium halides (iodide, bromide, and chloride) are powerful and versatile Grignard reagents extensively utilized in the synthesis of complex organic molecules, including key intermediates for active pharmaceutical ingredients (APIs). Their utility lies in the nucleophilic character of the phenyl group, which readily forms new carbon-carbon bonds by attacking electrophilic centers, most notably carbonyl carbons. This application note provides detailed protocols and quantitative data for the use of phenylmagnesium bromide in the synthesis of tertiary alcohol intermediates, which are precursors to various pharmaceuticals. Specifically, we will detail the synthesis of a key intermediate for the selective estrogen receptor modulator (SERM) Tamoxifen, and the synthesis of triphenylmethanol (B194598), a common structural motif and versatile intermediate in medicinal chemistry.
General Principles of Phenylmagnesium Halide Reactions
Phenylmagnesium halides are typically prepared by reacting an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organometallic compound is highly reactive and serves as a potent phenyl anion synthon. These reagents readily react with a variety of electrophiles, including aldehydes, ketones, and esters, to form secondary and tertiary alcohols, respectively. Due to their basicity, Grignard reagents are incompatible with protic functional groups such as alcohols, water, and carboxylic acids. Therefore, strict anhydrous conditions are paramount for the success of these reactions.
Synthesis of a Tamoxifen Intermediate
A critical step in a non-stereospecific synthesis of the anti-cancer drug Tamoxifen involves the addition of phenylmagnesium bromide to 1-[4-(2-dimethylamino-ethoxy)phenyl]-2-phenyl-butan-1-one. This reaction creates a tertiary alcohol intermediate which is subsequently dehydrated to form the characteristic triarylethylene core of Tamoxifen.[1]
Quantitative Data Summary
The following table summarizes the reactants and yield for the synthesis of the Tamoxifen tertiary alcohol intermediate.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) | Reference |
| 1-[4-(2-dimethylamino-ethoxy)phenyl]-2-phenyl-butan-1-one | 327.45 | 1.0 | 327 mg | - | [1] |
| Phenylmagnesium Bromide | 181.31 | ~2.0 | ~2.0 mL (1M sol) | - | [1] |
| 1-[4-(2-dimethylamino-ethoxy)phenyl]-1,2-diphenyl-butan-1-ol | 405.56 | - | - | 70 | [1] |
Experimental Protocol
Synthesis of 1-[4-(2-dimethylamino-ethoxy)phenyl]-1,2-diphenyl-butan-1-ol [1]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place a solution of 1-[4-(2-dimethylamino-ethoxy)phenyl]-2-phenyl-butan-1-one (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Grignard Addition: To the stirred solution, add a 1.0 M solution of phenylmagnesium bromide in diethyl ether (2.0 mL, 2.0 mmol) dropwise from the addition funnel at room temperature.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. The crude product can be purified by column chromatography on silica (B1680970) gel.
Reaction Pathway
Synthesis of Triphenylmethanol
The synthesis of triphenylmethanol is a classic example of a Grignard reaction, demonstrating the formation of a tertiary alcohol from a ketone (benzophenone) or an ester (methyl benzoate). This intermediate is a building block for various dyes and pharmaceutical compounds.
Quantitative Data Summary
The following tables provide a summary of the reactants and yields for the synthesis of triphenylmethanol from benzophenone (B1666685) and methyl benzoate (B1203000).
Table 4.1.1: Synthesis from Benzophenone
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) | Reference |
| Benzophenone | 182.22 | 11.0 | 2.00 g | - | [2] |
| Phenylmagnesium Bromide | 181.31 | ~12.0 | ~12.0 mL (1M sol) | - | [2] |
| Triphenylmethanol | 260.33 | - | - | ~90 | [3] |
Table 4.1.2: Synthesis from Methyl Benzoate
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) | Reference |
| Methyl Benzoate | 136.15 | 36.7 | 5.0 g | - | [4] |
| Phenylmagnesium Bromide | 181.31 | ~74.0 | ~74 mL (1M sol) | - | [4] |
| Triphenylmethanol | 260.33 | - | - | ~85 | [5] |
Experimental Protocols
Protocol 4.2.1: Synthesis of Triphenylmethanol from Benzophenone [2]
-
Reaction Setup: In a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve benzophenone (2.00 g, 11.0 mmol) in 15 mL of anhydrous diethyl ether.
-
Grignard Addition: Slowly add a 1.0 M solution of phenylmagnesium bromide in THF (12 mL, 12.0 mmol) to the stirred solution of benzophenone. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 10% aqueous sulfuric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Recrystallize from a suitable solvent like ethanol (B145695) to obtain pure triphenylmethanol.
Protocol 4.2.2: Synthesis of Triphenylmethanol from Methyl Benzoate [4]
-
Reaction Setup: Prepare a solution of phenylmagnesium bromide in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer under an inert atmosphere.
-
Ester Addition: To the prepared Grignard reagent (approximately 74.0 mmol), add a solution of methyl benzoate (5.0 g, 36.7 mmol) in anhydrous diethyl ether dropwise from the addition funnel.
-
Reaction Completion: After the addition, heat the reaction mixture to reflux for 30 minutes.
-
Work-up and Purification: Cool the reaction mixture and hydrolyze by pouring it onto a mixture of ice and 10% sulfuric acid. Extract the product with diethyl ether, wash the organic layer, dry, and concentrate. Purify the crude triphenylmethanol by recrystallization.
Experimental Workflow and Reaction Mechanism
References
Application Notes: The Criticality of Anhydrous Conditions in Phenylmagnesium Iodide Reactions
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. why'd grignard reagent prepare hunder anhydrous conditions | Filo [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. Explain reason:(a) Grignard reagent should be prepared under anhydrou - askIITians [askiitians.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. homework.study.com [homework.study.com]
- 10. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 11. How does water affect Grignard reagents? | Filo [askfilo.com]
- 12. Explain the following :Grignards reagents should be prepared under anhydrous conditions. [doubtnut.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. chegg.com [chegg.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of Phenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the large-scale synthesis of Phenylmagnesium iodide, a critical Grignard reagent in organic synthesis. The following sections detail the necessary reagents, equipment, and a step-by-step protocol for a multi-mole scale reaction. Additionally, a summary of quantitative data and a visual workflow are provided to ensure clarity and reproducibility.
Quantitative Data Summary
The following table outlines the molar and mass/volume quantities for a large-scale synthesis of this compound, adapted from a reliable protocol for the analogous bromide.[1] This scale is suitable for producing a substantial quantity of the Grignard reagent for subsequent reactions.
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Moles (mol) | Quantity | Role |
| Magnesium Turnings | Mg | 24.31 | 3.07 | 74.6 g | Reactant |
| Iodobenzene (B50100) | C₆H₅I | 204.01 | 3.15 | 642.6 g (approx. 345 mL) | Reactant |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 700 mL | Solvent |
| Iodine | I₂ | 253.81 | - | Several crystals | Initiator |
Experimental Protocol
This protocol is adapted from a well-established procedure for the large-scale synthesis of the analogous phenylmagnesium bromide and is designed to be conducted in a properly equipped chemical laboratory.[1] Strict adherence to anhydrous and inert atmosphere techniques is paramount for the success of this synthesis.
1. Equipment Setup:
-
A 5-liter, three-necked, round-bottomed flask should be assembled and thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure all moisture is removed.
-
The flask should be equipped with a high-torque overhead mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel.
2. Reaction Initiation:
-
Place the magnesium turnings (74.6 g, 3.07 mol) into the cooled, dry reaction flask.
-
Add 100 mL of anhydrous diethyl ether to the flask to cover the magnesium.
-
Add a few crystals of iodine to the mixture. The iodine serves as an initiator by reacting with the magnesium surface to remove the passivating oxide layer.[1]
-
Stir the mixture for several minutes. The disappearance of the purple iodine color is an initial indication of activation.
-
To initiate the Grignard reaction, add a small portion of iodobenzene (approximately 10-15 mL) from the dropping funnel to the magnesium suspension.
-
Gentle warming with a heat gun may be necessary to start the reaction.[1] The onset of the reaction is indicated by the spontaneous boiling of the ether and the appearance of a cloudy, grayish solution.
3. Addition of Iodobenzene:
-
Once the reaction has been successfully initiated, add the remaining iodobenzene, dissolved in 600 mL of anhydrous diethyl ether, dropwise from the addition funnel.
-
The rate of addition should be controlled to maintain a gentle reflux of the diethyl ether.[1] This indicates a steady reaction rate and helps to manage the exothermic nature of the Grignard formation.
-
The entire addition process should take approximately 2.5 to 3 hours.
4. Reaction Completion and Storage:
-
After the addition of the iodobenzene solution is complete, continue to stir the dark brown mixture at ambient temperature for an additional 3 hours to ensure all the magnesium has reacted.[1]
-
The resulting this compound solution should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container. The concentration of the Grignard reagent can be determined by titration before use.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the large-scale synthesis of this compound.
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under a positive pressure of an inert gas.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic. The rate of addition of the alkyl or aryl halide must be carefully controlled to maintain a manageable reaction temperature and prevent runaway reactions.
-
Flammable Solvents: Diethyl ether is extremely flammable. The reaction should be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves, must be worn at all times.
-
Quenching: Unreacted Grignard reagent must be quenched carefully by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride, typically in an ice bath to control the exothermic reaction.
References
Phenylmagnesium Iodide: A Powerful Nucleophile in Organic Synthesis
Application Notes & Protocols for Researchers and Drug Development Professionals
Phenylmagnesium iodide (PhMgI) is a Grignard reagent of significant importance in organic synthesis. It serves as a potent phenyl anion (Ph⁻) synthon, making it a highly effective nucleophile for the formation of carbon-carbon bonds.[1] Its versatility allows for its use in a wide array of chemical transformations, crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1]
Core Applications
This compound is primarily utilized in nucleophilic addition reactions with various electrophiles. Key applications include:
-
Synthesis of Alcohols: It readily reacts with carbonyl compounds. The addition to aldehydes yields secondary alcohols, while ketones are converted to tertiary alcohols.[2][3] Esters and acid halides can also be transformed into tertiary alcohols, typically through a double addition mechanism.[2][4]
-
Ring-Opening of Epoxides: As a strong nucleophile, this compound can open the strained ring of epoxides. This reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, resulting in the formation of a β-substituted alcohol.[5][6]
-
Conjugate Addition: In the presence of a copper catalyst, this compound can undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[7][8] This method is valuable for the formation of β-phenyl substituted ketones and esters.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for representative reactions involving this compound.
Table 1: Nucleophilic Addition to Carbonyl Compounds
| Electrophile | Product | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Diphenylmethanol | Diethyl Ether | Room Temp, then acidic workup | 83% | [9] |
| Acetophenone | 1,1-Diphenylethanol | Diethyl Ether | Reflux, then acidic workup | High | [2] |
| Methyl Benzoate (B1203000) | Triphenylmethanol | THF | 0°C to Room Temp | Not specified | [10] |
| Benzophenone | Triphenylmethanol | Diethyl Ether | Room Temp, then reflux | Not specified | [11][12] |
Table 2: Ring-Opening and Conjugate Addition Reactions
| Substrate | Reagent/Catalyst | Product Type | Yield (%) | Reference |
| Epoxide | PhMgBr | β-phenylethanol derivative | 77% | [13] |
| Thiochromone | PhMgBr/CuCN·2LiCl | Thioflavanone | 78-88% | [7] |
| α,β-Unsaturated Ester | PhMgBr/CuCl | 1,6-addition product | Good yields | [14] |
Experimental Protocols
Protocol 1: General Preparation of this compound
This protocol describes the formation of the Grignard reagent from iodobenzene (B50100) and magnesium metal. Extreme care must be taken to ensure all glassware and solvents are anhydrous, as Grignard reagents are highly reactive towards protic solvents like water.
Materials:
-
Magnesium turnings
-
Iodobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and a calcium chloride drying tube
-
Stirring apparatus
Procedure:
-
Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or by attaching calcium chloride drying tubes.
-
Place the magnesium turnings in the round-bottom flask.
-
In the dropping funnel, prepare a solution of iodobenzene in anhydrous diethyl ether.
-
Add a small portion of the iodobenzene solution to the magnesium turnings. The reaction may need to be initiated by gently warming the flask or by adding a small crystal of iodine.[15]
-
Once the reaction begins (indicated by cloudiness and gentle boiling of the ether), add the remaining iodobenzene solution dropwise at a rate that maintains a steady reflux.[15]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[15][16] The resulting cloudy, brownish solution is the this compound reagent and should be used immediately.[10]
Protocol 2: Synthesis of Triphenylmethanol from Methyl Benzoate
This protocol details the reaction of this compound with an ester to form a tertiary alcohol.[10][16]
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Methyl benzoate
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid (for workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel and standard glassware for extraction and drying
Procedure:
-
Cool the prepared this compound solution in an ice-water bath.
-
Prepare a solution of methyl benzoate in anhydrous ether.
-
Slowly add the methyl benzoate solution dropwise to the cooled Grignard reagent with continuous stirring. An exothermic reaction will occur, and a white solid may precipitate.[10][16]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 30 minutes.[16]
-
Carefully quench the reaction by pouring it into a beaker containing a mixture of ice and 10% sulfuric acid.[16][17]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of ether.[18]
-
Combine all organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude triphenylmethanol.[18]
-
The crude product can be purified by recrystallization from a suitable solvent like a mixture of ether and petroleum ether or ligroin.[18][16]
Visualizations
Caption: Formation of this compound.
Caption: Mechanism of addition to a ketone.
Caption: Workflow for Triphenylmethanol Synthesis.
References
- 1. Buy this compound | 16002-63-4 [smolecule.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. tsijournals.com [tsijournals.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. prepchem.com [prepchem.com]
- 16. theochem.mercer.edu [theochem.mercer.edu]
- 17. amherst.edu [amherst.edu]
- 18. cerritos.edu [cerritos.edu]
Troubleshooting & Optimization
preventing biphenyl formation in Phenylmagnesium iodide reactions
Welcome to the Technical Support Center for Phenylmagnesium Iodide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the formation of the common byproduct, biphenyl (B1667301).
Frequently Asked Questions (FAQs)
Q1: What is biphenyl and why is it a common byproduct in my this compound reaction?
A1: Biphenyl is a molecule formed by the coupling of two phenyl rings. In the context of a Grignard reaction using this compound, biphenyl is an undesired byproduct that arises primarily from a side reaction known as Wurtz-type coupling. This occurs when the newly formed this compound reacts with unreacted phenyl iodide in the reaction mixture.[1][2][3] The formation of biphenyl is particularly favored under conditions of high local concentration of the aryl halide and at elevated temperatures.[1][3]
Q2: I am observing a significant amount of biphenyl in my product mixture. What are the most likely causes?
A2: The primary causes for excessive biphenyl formation are:
-
Rapid addition of phenyl iodide: Adding the phenyl iodide too quickly leads to localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the unreacted halide instead of your intended electrophile.[3]
-
Poor temperature control: The Grignard reaction is exothermic. If the heat is not dissipated effectively, localized hotspots can form, which accelerate the rate of the Wurtz coupling reaction.[1][3]
-
Inadequate stirring: Inefficient mixing can also lead to localized high concentrations of reactants and temperature gradients.
-
Sub-optimal solvent choice: While ethereal solvents are necessary, some can influence the rate of side reactions. For instance, in some cases, THF has been observed to promote more Wurtz coupling compared to diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF).[4][5][6][7]
Q3: How can I minimize or prevent the formation of biphenyl?
A3: To suppress the formation of biphenyl, the following strategies are highly effective:
-
Slow, dropwise addition: Add a solution of phenyl iodide in an anhydrous ether solvent to the magnesium turnings very slowly, using a dropping funnel.[3] This maintains a low concentration of the unreacted halide at all times.
-
Maintain a low reaction temperature: Use an ice bath to control the reaction temperature, especially during the addition of the phenyl iodide. Keeping the temperature low minimizes the rate of the competing Wurtz coupling reaction.[3]
-
Use a suitable solvent: Diethyl ether is a common and effective solvent. For certain substrates, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling.[4][5][6][7]
-
Ensure efficient stirring: Vigorous stirring helps to quickly disperse the added phenyl iodide and maintain a uniform temperature throughout the reaction mixture.
-
Use a higher dilution: Conducting the reaction in a larger volume of solvent can help to keep the concentration of the aryl halide low.
Q4: Does the choice of halide (Iodide vs. Bromide vs. Chloride) affect biphenyl formation?
A4: Yes, the reactivity of the aryl halide follows the trend: Iodide > Bromide > Chloride. Phenyl iodide is the most reactive, which can lead to a more vigorous reaction and potentially more biphenyl formation if the reaction conditions are not carefully controlled. However, this higher reactivity also means that the Grignard reagent can often be formed under milder conditions (e.g., lower temperatures), which can help to mitigate byproduct formation. The general principles of slow addition and temperature control are crucial regardless of the halide used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of biphenyl | Rapid addition of phenyl iodide. | Add the phenyl iodide solution dropwise over an extended period (e.g., 30-60 minutes). |
| High reaction temperature. | Maintain the reaction temperature at 0-5 °C using an ice bath during the addition. | |
| Inefficient stirring. | Use a magnetic stirrer with a stir bar that provides vigorous agitation. | |
| Solvent choice. | Consider switching from THF to diethyl ether or 2-MeTHF, which have been shown to reduce Wurtz coupling for some substrates.[4][5][6][7] | |
| Reaction is difficult to initiate | Passivated magnesium surface (oxide layer). | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium turnings can also help. |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Reaction becomes too vigorous and difficult to control | Rate of phenyl iodide addition is too fast. | Immediately slow down or stop the addition and cool the reaction flask in an ice bath. |
| Initial concentration of reactants is too high. | Ensure the phenyl iodide is diluted in a sufficient volume of anhydrous ether before addition. |
Data Presentation
The choice of solvent can significantly impact the extent of Wurtz coupling. The following table summarizes the yield of the desired alcohol product (after reaction with an electrophile) and is indicative of the efficiency of the Grignard reagent formation with minimal biphenyl byproduct.
Table 1: Comparison of Solvents in the Grignard Reaction of Benzyl Chloride with 2-Butanone
| Solvent | Yield of Grignard Product (%)¹ | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[4] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | High yield, considered a "greener" alternative to Et₂O and THF.[7] |
| Cyclopentyl methyl ether (CPME) | 45 | Lower yield compared to Et₂O and 2-MeTHF.[7] |
¹ Isolated yield of the alcohol product after reaction of the in situ generated Grignard reagent with 2-butanone. Data sourced from Kadam et al., Green Chem., 2013, 15, 1860-1864.[4][7]
Experimental Protocols
Protocol 1: Standard Preparation of this compound (with potential for biphenyl formation)
This protocol represents a standard procedure where careful control of addition rate and temperature is necessary to minimize byproduct formation.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Phenyl iodide
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, and drying tube (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the apparatus under an inert atmosphere.
-
Place the magnesium turnings and a small crystal of iodine in the round-bottom flask.
-
Prepare a solution of phenyl iodide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the phenyl iodide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be necessary.
-
Once initiated, add the remainder of the phenyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
Protocol 2: Optimized Preparation of this compound to Minimize Biphenyl Formation
This protocol incorporates best practices to significantly reduce the formation of biphenyl.
Materials:
-
Same as Protocol 1
Procedure:
-
Set up the apparatus under an inert atmosphere.
-
Place the magnesium turnings and a small crystal of iodine in the round-bottom flask.
-
Prepare a solution of phenyl iodide in a larger volume of anhydrous diethyl ether in the dropping funnel.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add a small portion of the phenyl iodide solution to initiate the reaction.
-
Once initiated, add the remainder of the phenyl iodide solution dropwise over a period of at least 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Maintain vigorous stirring throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Why is biphenyl formed as a by-product in a grignard reaction? | Filo [askfilo.com]
- 3. gauthmath.com [gauthmath.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
how to activate magnesium turnings for Phenylmagnesium iodide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Phenylmagnesium iodide, with a specific focus on the critical step of activating magnesium turnings.
Troubleshooting Guide
Issue: The Grignard reaction fails to initiate.
This is one of the most common challenges in Grignard synthesis, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium turnings.[1][2] This layer acts as a barrier, preventing the magnesium from reacting with the iodobenzene (B50100).[1] Additionally, the presence of any moisture will quench the reaction.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours and cooling under nitrogen or argon.[1] Solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.[2]
-
Activate the Magnesium Turnings: The MgO layer must be disrupted to expose a fresh, reactive magnesium surface.[1][2] Several activation methods can be employed.
-
Verify Reagent Quality: Ensure the iodobenzene is pure and dry.
Visual Indicators of Successful Initiation:
-
Disappearance of the characteristic color of a chemical activator like iodine.[1]
-
Spontaneous boiling of the solvent (particularly with low-boiling point ethers).[1]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1]
-
Generation of heat (an exothermic reaction).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for activating magnesium turnings?
Both chemical and physical methods are commonly used to activate magnesium.
-
Chemical Activation: This involves using activating agents to chemically remove the oxide layer.
-
Iodine (I₂): A small crystal of iodine is added to the magnesium turnings.[1] The disappearance of the purple or brown color of iodine is a strong indicator of reaction initiation.[1] The iodine is believed to etch the magnesium surface, creating reactive sites.[1][3]
-
1,2-Dibromoethane (B42909) (DBE): A few drops of this highly reactive alkyl halide can be added.[1] The reaction produces ethylene (B1197577) gas (observed as bubbling) and magnesium bromide, exposing a fresh magnesium surface.[1][4]
-
Diisobutylaluminum Hydride (DIBAH): This activator can be used to initiate the reaction at or below 20°C for aryl Grignard reagents.[5][6]
-
-
Mechanical Activation: These methods physically disrupt the oxide layer.
-
Crushing: Before adding the solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the flask.[1][7] This exposes a fresh, oxide-free surface.[7]
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the surface of the magnesium.[1][7]
-
Dry Stirring: Stirring the magnesium turnings under an inert atmosphere before the addition of solvent can reduce the oxide layer.[7][8]
-
Q2: I've added an activator, but the reaction still won't start. What should I do?
If initial activation fails, you can try the following:
-
Gentle Warming: Gently warm the mixture with a heat gun.[1][9] Be cautious, as the reaction is exothermic and can become vigorous once initiated.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, a small amount of a previously prepared Grignard reagent can act as an initiator.[4]
-
Combine Methods: A combination of mechanical (crushing) and chemical (iodine or DBE) activation is often effective.
Q3: What are the visual cues that my magnesium is activated and the reaction has started?
Successful initiation is typically marked by one or more of the following observations: the disappearance of the purple color of iodine, the evolution of gas bubbles (if using 1,2-dibromoethane), the formation of a cloudy or greyish precipitate, and a noticeable increase in temperature as the reaction is exothermic.[1]
Q4: Can I use solvents other than diethyl ether or THF?
While diethyl ether and THF are the most common solvents, other options exist:
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point.[1]
-
Cyclopentyl methyl ether (CPME): Another greener solvent with a high boiling point and resistance to peroxide formation.[1][6]
Quantitative Data Summary
| Activation Method | Typical Amount/Procedure | Key Observations | Relative Effectiveness |
| Iodine (I₂) Crystal | A single small crystal | Disappearance of purple/brown color | Simple and effective for routine synthesis.[1] |
| 1,2-Dibromoethane (DBE) | A few drops | Evolution of ethylene gas (bubbling) | Highly reactive and a reliable initiator.[1] |
| Crushing Turnings | Press firmly with a dry glass rod | No immediate visual cue until reaction starts | Exposes fresh metal surface; good in combination with chemical methods.[1][7] |
| Sonication | Place flask in an ultrasonic bath | Can help initiate stubborn reactions | A non-invasive physical method to promote initiation.[7][10] |
| DIBAH | Catalytic amount | Allows for initiation at lower temperatures | Useful for large-scale or temperature-sensitive reactions.[5][6] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Cool under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.[1]
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the iodobenzene.
-
Observation: Stir the mixture. The disappearance of the iodine color, followed by the appearance of turbidity and a gentle reflux, indicates successful initiation.
-
Continuation: Once initiated, add the remaining iodobenzene solution dropwise at a rate that maintains a gentle reflux.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described above.
-
Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] Observe for the evolution of ethylene gas.
-
Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your iodobenzene solution.[1]
Visualizations
Caption: Troubleshooting workflow for magnesium activation.
Caption: Logical flow of magnesium activation for Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Will a crystal of iodine lower the yield of an Grignard Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
troubleshooting low yield in Phenylmagnesium iodide Grignard reactions
Welcome to the technical support center for Phenylmagnesium Iodide Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound Grignard reaction is not initiating. What are the common causes and how can I fix this?
A1: Failure to initiate is one of the most common problems in Grignard reactions. The primary cause is often the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal, preventing it from reacting with the iodobenzene (B50100).[1] Here’s a systematic approach to troubleshooting:
-
Inadequate Drying of Glassware and Reagents: Grignard reagents are highly sensitive to moisture.[2][3] All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at over 120°C for several hours immediately before use.[2] Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[4]
-
Inactive Magnesium Surface: The magnesium turnings may have a thick oxide layer that needs to be activated.[1][5]
-
Chemical Activation: Add a small crystal of iodine to the reaction flask.[1][6] The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[1][7] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an activator.[1][6]
-
Physical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh, unoxidized surface.[6] Using an ultrasonic bath can also help activate the magnesium.[6]
-
-
Purity of Iodobenzene: Ensure the iodobenzene is pure and dry. If contamination is suspected, it may be necessary to purify it, for instance by passing it through a column of alumina.[8][9]
Q2: I'm observing a low yield of my desired product. What are the likely side reactions and how can I minimize them?
A2: Low yields in Grignard reactions are frequently due to side reactions that consume the Grignard reagent or the starting materials. Key side reactions include:
-
Reaction with Water: this compound is a strong base and will readily react with any trace amounts of water in the reaction setup.[4][10] This acid-base reaction quenches the Grignard reagent, forming benzene (B151609) and reducing the overall yield.[4] To mitigate this, ensure all glassware, solvents, and reagents are scrupulously dry.[2][3]
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted iodobenzene to form biphenyl.[11] This is more likely to occur at higher concentrations of iodobenzene and at elevated temperatures.[11] To minimize Wurtz coupling, add the iodobenzene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[12]
-
Reactions with Other Electrophiles: Grignard reagents are highly nucleophilic and will react with a variety of electrophiles.[13] Ensure that your starting materials and solvents are free from other electrophilic contaminants.
-
Enolization and Reduction of Ketones: When reacting this compound with sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate, which upon workup will regenerate the starting ketone.[14] Reduction of the ketone can also occur, where a hydride is transferred from the Grignard reagent.[14][15]
Q3: My reaction started, but then it stopped prematurely. What could be the cause?
A3: A reaction that initiates but then ceases can be due to several factors:
-
Introduction of Moisture: The most common reason is the introduction of moisture into the reaction after it has started. This could be from atmospheric moisture entering the system.[2] Ensure your setup is sealed and maintained under a positive pressure of an inert gas like nitrogen or argon.[2]
-
Insufficient Mixing: If the reaction mixture is not stirred effectively, localized depletion of the reactants can occur, giving the appearance that the reaction has stopped.[2] Ensure vigorous and continuous stirring.
-
Passivation of Magnesium Surface: As the reaction proceeds, the surface of the magnesium can become coated with byproducts, preventing further reaction. Additional activation or ensuring sufficient initial activation can help.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the formation of this compound.
Quantitative Data Summary
The yield of a Grignard reaction is highly sensitive to reaction conditions. The following tables summarize the impact of key parameters on the reaction outcome.
Table 1: Effect of Water on Grignard Reagent Yield
| Molar Equivalents of Water to Grignard Reagent | Theoretical Yield Reduction |
| 0.0 | 0% |
| 0.1 | 10% |
| 0.2 | 20% |
| 0.5 | 50% |
| 1.0 | 100% |
| Note: This table illustrates the direct stoichiometric impact of water on the Grignard reagent. In practice, even small amounts of water can inhibit the reaction initiation, leading to a much more significant or complete loss of yield.[2] |
Table 2: Influence of Iodobenzene Addition Rate on Yield
| Addition Rate | Reaction Control | Side Reactions (e.g., Wurtz Coupling) | Expected Yield |
| Rapid | Difficult to control, risk of runaway reaction | High | Low |
| Slow and Controlled | Effective heat dissipation, stable temperature | Minimized | High |
| A slow and controlled addition of the organic halide is crucial for maximizing the yield by minimizing byproduct formation.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
Iodobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as activator)
-
Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all flame- or oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware, including a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Attach a drying tube filled with calcium chloride to the top of the condenser.[16] Purge the entire system with a slow stream of nitrogen or argon.
-
Magnesium Preparation: Place the magnesium turnings in the reaction flask.
-
Activation: Add a single small crystal of iodine to the flask.[16]
-
Initial Reagent Addition: In the dropping funnel, prepare a solution of iodobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.[17]
-
Initiation: The reaction mixture may need gentle warming to initiate.[12] A successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy gray/brown solution, and spontaneous boiling of the ether.[1]
-
Controlled Addition: Once the reaction has started, add the remaining iodobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[12][18] If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting gray-to-brown solution is the this compound Grignard reagent and should be used immediately.[18]
Protocol 2: Reaction of this compound with an Electrophile (e.g., a Ketone)
Materials:
-
Freshly prepared this compound solution
-
Ketone (dissolved in anhydrous diethyl ether or THF)
-
Aqueous acid solution (e.g., HCl or NH₄Cl) for workup
-
Separatory funnel
Procedure:
-
Cooling: Cool the freshly prepared this compound solution in an ice bath.
-
Electrophile Addition: Slowly add the solution of the ketone in anhydrous ether to the Grignard reagent with continuous stirring. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Quenching: Carefully and slowly pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction and protonate the resulting alkoxide.[16]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or chromatography.
Reaction Pathway and Logic Diagram
The following diagram illustrates the formation of this compound and a subsequent reaction with a ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. quora.com [quora.com]
- 10. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. bohr.winthrop.edu [bohr.winthrop.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Chemistry 211 Experiment 2 [home.miracosta.edu]
Phenylmagnesium Iodide Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Phenylmagnesium iodide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound compared to other phenylmagnesium halides?
A1: this compound is the most reactive of the common phenylmagnesium halides (iodide, bromide, chloride). Consequently, it is also the least stable.[1] This higher reactivity, due to the weaker carbon-iodine bond, makes it suitable for specific synthetic applications where rapid reaction is desired, but it also means it is more prone to degradation.[1]
Q2: What is the recommended storage temperature for this compound solutions?
A2: For optimal stability, this compound solutions should be stored in a cool and dark place, at temperatures below 15°C.[1] Storing at or below room temperature in a well-sealed container under an inert atmosphere (like nitrogen or argon) is crucial to minimize degradation.[2] Some commercial suppliers recommend storage at room temperature, but cooling is generally advised for long-term stability.
Q3: What is the expected shelf life of a this compound solution?
A3: The shelf life of a this compound solution is highly dependent on storage conditions, including temperature, exposure to air and moisture, and the quality of the solvent. While some suppliers do not provide a specific expiration date, they offer a warranty of one year from the date of shipment if stored correctly. It is always recommended to re-titrate the Grignard reagent before use if it has been stored for an extended period to determine its active concentration.
Q4: Can I store this compound at temperatures below 0°C?
A4: While lower temperatures generally slow down chemical degradation, storing Grignard solutions at very low temperatures can sometimes cause precipitation of the reagent. If crystallization occurs, the solution should be gently warmed to redissolve the solid before use. It is crucial to ensure the container is properly sealed to prevent moisture condensation during warming.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound include:
-
Reaction with atmospheric moisture and oxygen: Grignard reagents are highly sensitive to both water and oxygen. Exposure will rapidly decompose the reagent.[1][3]
-
Thermal decomposition: While significant thermal decomposition occurs at very high temperatures (around 500°C for the neat substance), elevated temperatures relevant to laboratory conditions (e.g., reflux) can accelerate side reactions.[1]
-
Wurtz-type coupling: This side reaction, where the Grignard reagent reacts with unreacted phenyl iodide, is promoted by higher temperatures and high local concentrations of the alkyl halide.[2][4][5] This results in the formation of biphenyl (B1667301) as a significant byproduct.[4]
Q6: How does the choice of solvent (THF vs. diethyl ether) affect the stability of this compound?
A6: Tetrahydrofuran (B95107) (THF) is often a superior solvent for the preparation and stability of aryl Grignard reagents compared to diethyl ether.[1] THF has a higher boiling point (66°C vs. 34.6°C for diethyl ether) and greater polarity, which allows for better solvation and stabilization of the Grignard reagent.[1][6] This can lead to higher yields and improved stability. Some studies indicate that the thermal stability of Grignard solutions in THF and the greener alternative 2-Methyltetrahydrofuran (2-MeTHF) is comparable, with exothermic decomposition starting around 180-200°C.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in Grignard reaction | Degradation of this compound solution. | Re-titrate the Grignard solution to determine the active concentration before use. Prepare a fresh solution if the concentration is significantly lower than expected. |
| Presence of moisture or air in the reaction. | Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. | |
| Formation of significant biphenyl byproduct | Wurtz-type coupling side reaction. | Maintain a lower reaction temperature. Add the phenyl iodide slowly and dropwise to the magnesium turnings to avoid high local concentrations.[4][5] Consider using a different solvent like 2-MeTHF, which can suppress Wurtz coupling for certain substrates.[4] |
| Reaction fails to initiate | Passivated magnesium surface. | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][4] |
| Grignard solution appears cloudy or has precipitated | Schlenk equilibrium shift or storage at low temperature. | Gently warm the solution to redissolve the precipitate. The cloudiness might be due to the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) and is often normal. |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Iodine Titration (Knochel Titration)
This method is suitable for determining the concentration of Grignard reagents.
Materials:
-
Flame-dried 10 mL round-bottom flask with a magnetic stir bar and septum
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
1.00 mL syringe
-
This compound solution to be titrated
Procedure:
-
Prepare a saturated solution of LiCl in THF: Dry anhydrous LiCl under high vacuum at 140°C for 4 hours. After cooling to room temperature under argon, add anhydrous THF (e.g., 200 mL for 100 mmol LiCl) and stir for 24 hours to obtain an approximately 0.5 M solution.[8]
-
Prepare the iodine solution: In the flame-dried flask, accurately weigh approximately 254 mg (1 mmol) of iodine.[8]
-
Seal the flask with a septum and flush with argon.
-
Add 3-5 mL of the saturated LiCl in THF solution to the flask and stir until the iodine is completely dissolved, forming a brown solution.[8]
-
Cool the iodine solution to 0°C in an ice bath.[8]
-
Titration: Slowly add the this compound solution dropwise using a 1.00 mL syringe until the brown color of the iodine disappears, indicating the endpoint.[8]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Protocol 2: Determination of this compound Concentration by Diphenylacetic Acid Titration
This method provides a clear visual endpoint for the titration of Grignard reagents.
Materials:
-
Flame-dried vial with a stir bar
-
Diphenylacetic acid
-
Anhydrous tetrahydrofuran (THF)
-
1 mL syringe
-
This compound solution to be titrated
Procedure:
-
Add a pre-weighed amount of diphenylacetic acid (e.g., 100 mg) to the flame-dried vial.[9]
-
Under an inert atmosphere (argon), add anhydrous THF (e.g., 2 mL) and stir until the diphenylacetic acid is completely dissolved.[9]
-
Rinse a 1 mL syringe with the inert gas.
-
Draw up the this compound solution into the syringe.
-
Titration: Add the Grignard reagent dropwise to the diphenylacetic acid solution until a persistent yellow or light blue color appears, which indicates the endpoint.[3][9][10]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity based on the stoichiometry of the reaction (2 equivalents of Grignard reagent react with 1 equivalent of diphenylacetic acid to reach the colored endpoint).
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for low-yield Grignard reactions.
References
- 1. ochemacademy.com [ochemacademy.com]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utsi.edu [utsi.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ijarse.com [ijarse.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Phenylmagnesium Iodide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with phenylmagnesium iodide reactions, particularly the formation of dark-colored solutions.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound reaction turned a dark brown or black color?
A1: A dark coloration in a Grignard reaction can be attributed to several factors. One common cause is the presence of metallic impurities, particularly iron and manganese, in the magnesium turnings used.[1][2] These impurities can lead to the formation of finely suspended, dark-colored particles.[2] Additionally, side reactions, such as the Wurtz coupling, can produce byproducts that may contribute to the dark appearance, although the primary Wurtz product, biphenyl, is typically described as yellowish.[3] The formation of radical intermediates during the reaction may also lead to colored species in the solution.[4] Phenylmagnesium bromide, a closely related Grignard reagent, is often described as being dark-colored.[5]
Q2: Is a dark-colored Grignard reagent still viable for my reaction?
A2: Not necessarily. While a dark color indicates the presence of impurities or byproducts, the Grignard reagent itself may still be present and reactive. However, the presence of these impurities can negatively impact the yield of the desired product.[1][2] It is advisable to proceed with the reaction while anticipating a potentially lower yield. For future preparations, using high-purity magnesium is recommended to obtain clearer, less colored Grignard solutions.[2]
Q3: My reaction mixture turned a brilliant red/purple/pink color upon adding a ketone. Is this normal?
A3: Yes, this is a well-documented phenomenon, particularly when Grignard reagents react with ketones like benzophenone.[6] The vibrant colors are often attributed to the formation of a complex between the Grignard reagent and the ketone.[6] The color should fade as the reaction proceeds to completion.[3]
Q4: What is the purpose of adding a crystal of iodine at the beginning of the reaction?
A4: A small crystal of iodine is a common activating agent for Grignard reactions.[7][8][9] Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[8][9] Iodine reacts with the magnesium to etch the surface, exposing fresh, reactive metal to initiate the Grignard reagent formation.[10] The initial brown color of the dissolved iodine will typically disappear as the reaction begins.[7]
Troubleshooting Guide: Dark Reaction Solutions
This guide will help you diagnose and resolve issues related to the formation of dark solutions during the preparation and use of this compound.
Problem: The reaction mixture turns dark brown or black during the formation of this compound.
| Potential Cause | Recommended Action |
| Impurities in Magnesium | Use high-purity magnesium turnings with low concentrations of iron and manganese.[1][2] |
| Localized Overheating | Ensure slow, dropwise addition of the phenyl iodide solution to maintain a steady, gentle reflux and avoid hotspots that can promote side reactions.[1][11] |
| Wurtz Coupling Side Reaction | Maintain a dilute concentration of phenyl iodide by adding it slowly to the vigorously stirred magnesium suspension. Lowering the reaction temperature can also help minimize this side reaction.[1][11] |
| Oxidation of the Grignard Reagent | Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.[10] |
Problem: The reaction yield is low, and a significant amount of dark, insoluble material is present.
| Potential Cause | Recommended Action |
| Poor Quality Magnesium | Activate the magnesium surface prior to the addition of phenyl iodide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] Mechanically crushing the magnesium turnings can also expose a fresh surface.[8] |
| Presence of Water | Thoroughly dry all glassware in an oven before use and use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube.[9] |
| Inefficient Quenching and Workup | Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid (e.g., 1M HCl) at 0°C to dissolve the magnesium salts.[12] If a thick precipitate forms, filtration through a pad of Celite may be necessary.[13] |
Data Presentation
The purity of the magnesium used for Grignard reagent preparation has a significant impact on the reaction. The following table, adapted from a study on the reaction of butylmagnesium bromide with sec-butyl crotonate, illustrates how metallic impurities can affect product yield. While the specific reaction is different, the general trend is applicable to this compound synthesis.
Table 1: Effect of Metallic Impurities in Magnesium on Grignard Reaction Yield
| Magnesium Sample | Iron (Fe) (ppm) | Manganese (Mn) (ppm) | Yield of sec-butyl 3-methylheptanoate (%) | Appearance of Grignard Solution |
| I (Triply sublimed) | 4 | <5 | 80 | Clear, colorless |
| II | 245 | 130 | 65 | Dark colored with suspended particles |
| III | 295 | 695 | 57 | Dark colored with suspended particles |
| IV | 340 | 60 | 68 | Dark colored with suspended particles |
| V | 160 | 160 | 65 | Dark colored with suspended particles |
| VI | 380 | 350 | 56 | Dark colored with suspended particles |
Data adapted from a study on the synthesis of sec-butyl 3-methylheptanoate.[2]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol outlines the standard procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings (high purity)
-
Iodine crystal
-
Phenyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until purple iodine vapor is observed, then allow it to cool. This indicates the activation of the magnesium surface.[3][11]
-
Initiation: Add a small amount of a solution of phenyl iodide in anhydrous ether/THF to the activated magnesium. The reaction should initiate, as evidenced by a color change from brown to cloudy gray and gentle refluxing.[10][11]
-
Slow Addition: Once the reaction has started, add the remaining phenyl iodide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11]
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting solution is the this compound reagent and should be used immediately.[3]
Protocol 2: Quenching and Workup of the Grignard Reaction
This protocol describes the procedure for quenching the reaction and isolating the product.
Procedure:
-
Cooling: Once the reaction with the electrophile is complete, cool the reaction flask in an ice-water bath.[12][14]
-
Quenching: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M hydrochloric acid (HCl) with vigorous stirring.[12][14] This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[13]
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to remove byproducts like biphenyl.[3]
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting the causes of dark solutions in this compound reactions.
Experimental Workflow for this compound Synthesis and Reaction
Caption: A step-by-step workflow for the synthesis of this compound and its subsequent reaction and workup.
References
- 1. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chegg.com [chegg.com]
- 7. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound | 16002-63-4 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Phenylmagnesium Iodide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to safely and effectively manage exothermic reactions involving Phenylmagnesium iodide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound, a common Grignard reagent.
Issue 1: Reaction Fails to Initiate
-
Question: I've added the iodobenzene (B50100) solution to the magnesium turnings, but the reaction hasn't started. What should I do?
-
Answer: Failure to initiate is a common problem in Grignard reactions. Here are the primary causes and solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[1]
-
Passivated Magnesium Surface: Magnesium turnings can have a passive oxide layer that prevents the reaction from starting.[1]
-
Activation: Add a small crystal of iodine. The disappearance of the purple iodine vapor indicates that the magnesium surface has been activated.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.[1][2]
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[3] Sonication is another effective method for activating the magnesium surface.[1][2]
-
-
Issue 2: Sudden and Uncontrolled Exotherm (Runaway Reaction)
-
Question: My reaction started suddenly and is now boiling violently. How do I control this?
-
Answer: A runaway reaction is a significant safety hazard and is often caused by a delayed initiation followed by a rapid reaction of accumulated reagents.[4]
-
Immediate Actions:
-
Stop the addition of iodobenzene immediately.
-
Immerse the reaction flask in an ice-water bath to cool it down.[4]
-
-
Prevention:
-
Controlled Addition: Add the iodobenzene solution dropwise to maintain a steady, gentle reflux.[1][4] A slow addition rate is crucial for managing the exotherm.[1][4]
-
Ensure Initiation: Confirm that the reaction has started (indicated by gentle bubbling or a cloudy appearance) after adding a small initial portion of the halide before adding the rest.[2][4]
-
-
Issue 3: Low Yield of the Desired Product
-
Question: My final product yield is significantly lower than expected. What are the potential causes?
-
Answer: Low yields can result from several factors, often related to reaction conditions and side reactions.
-
Incomplete Grignard Formation: This can be due to the issues mentioned in "Reaction Fails to Initiate." Ensure the magnesium is fully consumed before proceeding.
-
Side Reactions: The most common side reaction is Wurtz coupling, which forms biphenyl.[5] This is favored by:
-
Degradation of the Grignard Reagent: Exposure to air or moisture will destroy the reagent. Maintain an inert atmosphere (nitrogen or argon) throughout the experiment.
-
Issue 4: Formation of Significant Byproducts
-
Question: I've isolated my product, but it's contaminated with a significant amount of biphenyl. How can I prevent this?
-
Answer: Biphenyl is formed via Wurtz coupling. To minimize its formation:
-
Slow Addition Rate: A slow, dropwise addition of the iodobenzene solution is critical.[1][5] This keeps the concentration of the halide low, disfavoring the coupling reaction.
-
Temperature Control: Avoid high reaction temperatures, as they can accelerate the rate of Wurtz coupling.[5]
-
Solvent Choice: While diethyl ether and THF are common, for some reactive halides, the choice of solvent can impact the extent of Wurtz coupling.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of the exothermic nature of the this compound synthesis?
-
A1: The formation of the carbon-magnesium bond in the Grignard reagent is a highly exothermic process.[4][6] Calorimetric studies have quantified the heat of reaction to be in the range of 362 to 397 kJ/mol, with a potential adiabatic temperature rise exceeding 200 K.[6] The subsequent reaction of the Grignard reagent with an electrophile (e.g., a ketone) is also typically very exothermic.[4]
-
-
Q2: What are the recommended cooling methods for this reaction?
-
Q3: How should I safely quench the reaction?
-
A3: The quenching process is also exothermic and must be done carefully.
-
Cool the reaction mixture to 0°C in an ice bath.[4]
-
Slowly and dropwise, add a saturated aqueous solution of ammonium (B1175870) chloride.[4] This is a milder quenching agent than water or dilute acids.
-
-
-
Q4: Can I store my this compound solution?
-
A4: this compound is less stable than its bromide and chloride counterparts.[6] For best results, it should be used immediately after preparation. If storage is necessary, it must be under a strictly inert atmosphere (nitrogen or argon) in a tightly sealed, dry container.[7] It is highly recommended to titrate the solution to determine its exact concentration before use after any storage period.[7]
-
Quantitative Data
The following table summarizes key quantitative parameters for managing this compound reactions.
| Parameter | Value/Recommendation | Significance | Reference(s) |
| Heat of Reaction (Formation) | 362 - 397 kJ/mol | Indicates a highly exothermic process requiring careful heat management. | [6] |
| Adiabatic Temperature Rise | > 200 K | Highlights the potential for a dangerous thermal runaway if not controlled. | [6] |
| Iodobenzene Addition | Slow, dropwise addition to maintain gentle reflux. | Manages the exotherm and minimizes Wurtz coupling. | [1][4] |
| Reaction with Electrophile | Cool Grignard reagent to 0°C before slow, dropwise addition of the electrophile. Maintain temperature below 10°C. | Controls the highly exothermic nucleophilic addition. | [4] |
| Quenching | Cool reaction mixture to 0°C before slow, dropwise addition of saturated aq. NH₄Cl. | Safely neutralizes the reactive Grignard reagent and manages the exotherm. | [4] |
Experimental Protocol: Preparation and Use of this compound
This protocol emphasizes safety and control of the exothermic reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Iodobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., benzophenone)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for an inert atmosphere reaction (three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet)
Procedure:
-
Apparatus Setup:
-
Assemble the flame-dried glassware.[1] Equip the three-neck flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Ensure all connections are well-sealed.
-
-
Magnesium Activation:
-
Grignard Reagent Formation:
-
Prepare a solution of iodobenzene in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the iodobenzene solution to the activated magnesium to initiate the reaction. Look for signs of initiation, such as bubbling or a cloudy appearance.[2][4]
-
Once initiated, add the remaining iodobenzene solution dropwise at a rate that maintains a gentle, controlled reflux.[1][4] Use an ice bath to moderate the reaction if it becomes too vigorous.[4]
-
After the addition is complete, allow the mixture to stir until most of the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared this compound solution to 0°C using an ice-water bath.[4]
-
Prepare a solution of the electrophile (e.g., benzophenone) in anhydrous ether/THF in the dropping funnel.
-
Add the electrophile solution dropwise to the cold, vigorously stirring Grignard reagent, maintaining the reaction temperature below 10°C.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional hour.[4]
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0°C in an ice bath.[4]
-
Slowly add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether/THF.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[4]
-
Visualizations
Caption: Troubleshooting workflow for common Grignard reaction issues.
Caption: Step-by-step experimental workflow for this compound synthesis.
References
role of iodine in initiating Phenylmagnesium iodide formation
This guide provides troubleshooting advice and frequently asked questions regarding the role of iodine in the initiation of Phenylmagnesium iodide formation. It is intended for researchers, scientists, and drug development professionals encountering challenges during this critical organometallic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of iodine in forming this compound?
Iodine serves as a chemical activator to initiate the Grignard reaction.[1] Its main function is to disrupt the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[2][3] This oxide layer forms when magnesium is exposed to air and prevents the metal from reacting with the organic halide.[3] By exposing a fresh, reactive magnesium surface, iodine facilitates the start of the reaction.[1][4]
Q2: How does iodine chemically activate the magnesium surface?
The activation process is a chemical reaction on the metal's surface. Magnesium is coated in a layer of magnesium oxide (MgO), which is impervious and prevents the reaction.[3][5] Iodine is believed to react with magnesium at points where this oxide layer is thin or has defects.[2][5] This reaction forms magnesium iodide (MgI₂), which etches the surface and dislodges the oxide layer, thereby exposing the underlying, highly reactive elemental magnesium to the organic halide.[2][6][7]
Q3: What are the common visual indicators of a successful reaction initiation using iodine?
Several visual cues signal a successful initiation:
-
Color Change: The characteristic purple or brown color of the iodine will disappear as it is consumed.[1][3][8]
-
Turbidity: The reaction mixture will often turn cloudy, with a gray or brownish appearance.[3][9]
-
Bubbling: The generation of gas bubbles from the surface of the magnesium turnings may be observed.[3][6]
-
Exothermic Reaction: The flask will become noticeably warm as the reaction generates heat. In some cases, the solvent may begin to boil spontaneously.[1][3]
Q4: How much iodine should be used, and can adding too much be detrimental?
Only a catalytic amount, typically a single small crystal, is necessary to initiate the reaction.[1][10] While a small amount is crucial for activation, adding a large excess of iodine can lead to unwanted side reactions.[11] Specifically, excess iodine will react with the valuable magnesium metal to produce magnesium iodide, consuming the magnesium that is needed to form the Grignard reagent and potentially lowering the overall yield.[7][11]
Q5: The reaction fails to start even after adding an iodine crystal. What are the next troubleshooting steps?
If iodine activation is unsuccessful, consider the following steps:
-
Ensure Anhydrous Conditions: The Grignard reaction is extremely sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried, and all solvents and reagents must be strictly anhydrous.[1][4][9]
-
Mechanical Activation: Use a dry glass stirring rod to gently crush some of the magnesium turnings against the side of the flask.[1][4] This physically breaks the oxide layer to expose a fresh metal surface.[12]
-
Gentle Heating: Carefully warm the flask with a heat gun or a warm water bath to provide the necessary activation energy.[1][8] Be prepared to cool the reaction if it becomes too vigorous once initiated.[4]
-
Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.[13][10]
-
Alternative Chemical Activation: If the reaction is still stubborn, a small amount of a more reactive initiator like 1,2-dibromoethane (B42909) can be added. Its reaction with magnesium produces ethylene (B1197577) gas, providing a clear visual confirmation of activation.[1][13][10]
Performance Comparison of Magnesium Activation Methods
The choice of activation method can significantly impact the initiation time, yield, and success of the this compound synthesis.
| Activation Method | Principle | Advantages | Disadvantages |
| Iodine | Chemically etches the MgO layer by forming MgI₂.[6][14] | Simple to use, provides a clear visual indicator (color disappearance).[1][3] | May be insufficient for highly passivated magnesium. Excess can reduce yield.[11] |
| Mechanical Crushing | Physically breaks the MgO layer to expose fresh metal.[1][12] | No chemical byproducts are introduced. Effective and immediate. | Can be difficult to perform under an inert atmosphere; risk of breaking glassware.[1] |
| 1,2-Dibromoethane | A highly reactive halide that readily reacts with Mg, cleaning the surface. | Very effective for stubborn reactions; ethylene bubbling is a clear indicator of activation.[13] | Introduces another halide and can lead to side reactions (e.g., Wurtz coupling).[14] |
| Sonication | High-frequency sound waves clean the MgO layer via cavitation.[13][10] | Non-invasive and introduces no chemical impurities. | Requires specialized equipment (ultrasonic bath). |
| Pre-formed Grignard | A small amount of existing Grignard reagent is added to the flask.[13] | Highly effective as it initiates the reaction cycle directly. | Requires a previously prepared and stored Grignard reagent. |
Process Diagrams
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Caption: Simplified mechanism of iodine activation on the magnesium surface.
Experimental Protocols
Protocol 1: Synthesis of this compound with Iodine Activation
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.
Materials:
-
Magnesium turnings
-
Iodobenzene (B50100) (ensure it is pure and dry)
-
Iodine crystal
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Glassware (round-bottom flask, condenser, addition funnel), all rigorously flame- or oven-dried.
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the dry glassware promptly while still warm, and allow it to cool to room temperature under a positive pressure of an inert gas.[1]
-
Reagent Preparation: Place the magnesium turnings (1.2 - 1.5 equivalents) and a magnetic stir bar into the round-bottom flask. Add one small crystal of iodine.[15]
-
Initiation: Add a small portion of the anhydrous solvent (e.g., THF), enough to cover the magnesium.[8] Then, add a small amount (approx. 10%) of the iodobenzene solution (1.0 equivalent of iodobenzene dissolved in the remaining anhydrous solvent).
-
Observation: Stir the mixture. The initiation of the reaction is indicated by the disappearance of the iodine's brown color, gentle bubbling from the magnesium surface, and a slight increase in temperature.[1][3][15] If the reaction does not start, gently warm the flask with a heat gun or crush some magnesium pieces with a dry glass rod.[1][4]
-
Addition: Once the reaction is initiated and self-sustaining, add the remaining iodobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[14] Use an ice bath to control the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[14] The resulting grey-brown, cloudy solution is the this compound reagent, ready for subsequent use.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Will a crystal of iodine lower the yield of an Grignard Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Sciencemadness Discussion Board - the role of iodine in RMgX synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Phenylmagnesium Iodide Reactions
Welcome to the technical support center for Phenylmagnesium Iodide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this critical Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is not starting. What are the most common reasons for this failure?
The failure of a Grignard reaction to initiate is a common issue, often stemming from a few critical factors. The most prevalent reason is the presence of even trace amounts of water, which will react with the highly basic Grignard reagent as it forms, quenching the reaction.[1][2][3][4] Another major obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the iodobenzene (B50100) from reacting with the metal.[5] Other potential causes include impure reagents (solvent or iodobenzene), low-quality magnesium, or an inadequate reaction temperature.
Q2: What are the visual cues that indicate a successful initiation of the this compound reaction?
A successful initiation is typically accompanied by several observable signs. These can include:
-
A noticeable increase in the temperature of the reaction mixture, as the formation of the Grignard reagent is exothermic.[5][6]
-
The appearance of a cloudy or murky grey-to-brownish color in the solution.[5][7]
-
Spontaneous boiling or bubbling of the solvent at the surface of the magnesium turnings, especially with lower-boiling point ethers like diethyl ether.[5][7]
-
If iodine was used as an activator, its characteristic purple or brown color will disappear.[5][8]
Q3: How can I be certain my glassware and solvent are sufficiently dry?
Ensuring anhydrous conditions is paramount for a successful Grignard reaction.[2][3]
-
Glassware: All glassware should be rigorously dried before use. This can be achieved by heating it in an oven at over 120°C for several hours and allowing it to cool in a desiccator or under a stream of inert gas like nitrogen or argon.[5][9] Alternatively, flame-drying the assembled apparatus under a vacuum is a common and effective technique.[5][10][11]
-
Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard for Grignard reactions but must be anhydrous.[3][12] Commercial anhydrous solvents are available, but it is good practice to further dry them by distillation from a suitable drying agent, such as sodium-benzophenone ketyl, which provides a vibrant blue indicator for anhydrous conditions.
Troubleshooting Guide
Issue: Reaction Fails to Initiate
If your this compound reaction shows no signs of starting after the initial addition of iodobenzene, consult the following troubleshooting steps.
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Passivated Magnesium Surface | The layer of magnesium oxide on the turnings is preventing the reaction.[5] | The reaction should initiate, evidenced by heat generation and a change in appearance. |
| Mechanical Activation: Vigorously stir the mixture.[1] If accessible, gently crush a few pieces of the magnesium with a dry glass stirring rod to expose a fresh metal surface.[8][13][14] | ||
| Chemical Activation (Iodine): Add a small crystal of iodine to the flask. The iodine etches the magnesium surface, creating reactive sites.[5][8][13] | The purple/brown color of the iodine will fade upon initiation.[5][8] | |
| Chemical Activation (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. This readily reacts with magnesium to expose a fresh, active surface and produces ethylene (B1197577) gas (bubbling).[1][5][13] | Bubbling will be observed as the reaction with the activator proceeds. | |
| Presence of Water | Trace amounts of moisture in the glassware, solvent, or reagents are quenching the reaction.[1][2][3][4] | A properly dried system will allow the Grignard reagent to form. |
| Review Drying Procedures: Ensure all glassware was properly oven-dried or flame-dried and assembled under an inert atmosphere.[5][9] | ||
| Solvent Purity: Use freshly distilled, anhydrous solvent. Consider adding molecular sieves to the reaction flask (ensure they are properly activated). | ||
| Low Reaction Temperature | The initial activation energy for the reaction has not been met. | Gentle warming should provide enough energy to initiate the reaction. |
| Gentle Heating: Carefully warm the flask with a heat gun or in a warm water bath. Be prepared to cool the reaction immediately if it becomes too vigorous.[2][5] | ||
| Impure Iodobenzene | The iodobenzene may contain inhibitors or moisture. | Purified iodobenzene will be free of contaminants that could hinder the reaction. |
| Purification: Consider passing the iodobenzene through a short column of activated alumina (B75360) to remove trace impurities.[9] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a this compound reaction that fails to start.
Caption: A flowchart for troubleshooting a this compound reaction.
Experimental Protocol: Preparation of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodobenzene, anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (optional, as activator)
-
1,2-Dibromoethane (optional, as activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Heating mantle or water bath
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours or by flame-drying under vacuum.
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter while the glassware is still warm. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
Weigh the magnesium turnings (1.2 equivalents) and quickly add them to the reaction flask against a positive flow of inert gas.
-
In the dropping funnel, prepare a solution of iodobenzene (1.0 equivalent) in anhydrous ether or THF.
-
-
Reaction Initiation:
-
Add a small portion (approximately 10%) of the iodobenzene solution from the dropping funnel to the magnesium turnings.
-
Observe the reaction mixture for signs of initiation (gentle boiling, color change).
-
If the reaction does not start within 5-10 minutes, employ one of the activation methods described in the troubleshooting guide (e.g., add a small crystal of iodine).[5][8][13]
-
-
Addition of Iodobenzene:
-
Once the reaction has initiated, begin the dropwise addition of the remaining iodobenzene solution at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath.
-
-
Completion of Reaction:
-
After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
The resulting dark, cloudy solution is the this compound reagent and can be used in subsequent synthetic steps.
-
This technical support guide provides a comprehensive overview of common issues and solutions for the preparation of this compound. By carefully considering the factors of moisture exclusion, magnesium activation, and reagent purity, researchers can significantly increase the success rate of this fundamental organometallic reaction.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. Solved Grignard Reaction (I can't figure out how to answer | Chegg.com [chegg.com]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. Buy this compound | 16002-63-4 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
optimizing addition rate of phenyl iodide for Grignard synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard synthesis of phenylmagnesium iodide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal rate of addition for phenyl iodide during Grignard reagent formation?
A slow and controlled addition of phenyl iodide is critical for a successful Grignard synthesis. A high local concentration of the aryl halide can lead to the formation of biphenyl (B1667301) as a major side product through a Wurtz-type coupling reaction.[1][2][3] The reaction is also highly exothermic, and rapid addition can cause the solvent to boil uncontrollably, creating a safety hazard.[2] The ideal addition rate should be sufficient to maintain a gentle reflux of the solvent, indicating a steady reaction rate.[4][5]
Q2: My Grignard reaction won't start. What are the common causes and how can I initiate it?
Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are the presence of moisture and a passivated magnesium surface (magnesium oxide layer).[1][2]
Troubleshooting Initiation Failure:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying or oven-drying, and cooled under an inert atmosphere. Anhydrous solvents are essential.[2][5]
-
Magnesium Activation: The passivated magnesium oxide layer can be disrupted to expose a fresh metal surface.[1][6] Common activation methods include:
Q3: What are the main side reactions to be aware of when preparing this compound?
The two primary side reactions are:
-
Biphenyl Formation (Wurtz Coupling): This occurs when the Grignard reagent reacts with unreacted phenyl iodide.[1][3] This is favored by high concentrations of phenyl iodide and elevated temperatures.[3] Slow addition of the phenyl iodide is the most effective way to minimize this side reaction.[2]
-
Benzene Formation: this compound is a strong base and will react with any protic source, such as water, to form benzene.[1] This underscores the critical need for anhydrous conditions throughout the experiment.
Q4: What is the visual evidence of a successful Grignard reaction initiation?
Several visual cues indicate that the reaction has started:
-
The disappearance of the color from any iodine added for activation.[1][5]
-
The appearance of turbidity or a cloudy grey/black color in the solution.[1][10]
-
Spontaneous bubbling or boiling of the solvent (gentle reflux).[1][5]
-
The generation of heat (exotherm).[1]
Troubleshooting Guide
This guide addresses common problems encountered during the Grignard synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Presence of moisture in glassware or solvent.[2][9] 2. Passivated magnesium surface (oxide layer).[1][2] 3. Impure phenyl iodide. | 1. Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents.[5] 2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[2][7][9] 3. Purify phenyl iodide by distillation if necessary. |
| Low Yield of Grignard Reagent | 1. Formation of biphenyl (Wurtz coupling).[3] 2. Reaction with atmospheric moisture or CO2. 3. Incomplete reaction. | 1. Add the phenyl iodide solution slowly and dropwise to maintain a gentle reflux.[4][5] 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. After the addition is complete, allow the reaction to stir for an additional 30-60 minutes to ensure all the magnesium has reacted.[5] |
| Reaction Becomes Uncontrollably Vigorous | 1. Addition rate of phenyl iodide is too fast.[2] 2. Insufficient cooling. | 1. Immediately stop the addition of phenyl iodide. 2. Immerse the reaction flask in an ice bath to moderate the temperature. 3. Once the reaction is under control, resume the addition at a much slower rate. |
| Dark Brown or Black Tarry Mixture Forms | 1. Excessive heating. 2. High concentration of phenyl iodide leading to side reactions.[10] | 1. Avoid external heating unless necessary for initiation. The reaction's exotherm is often sufficient.[5] 2. Ensure a slow, controlled addition of phenyl iodide. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Phenyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble the glassware and flame-dry all components under a flow of inert gas. Allow the apparatus to cool to room temperature.
-
Reagent Setup: Place the magnesium turnings and a small crystal of iodine in the reaction flask.[5] Prepare a solution of phenyl iodide in the anhydrous solvent and place it in the dropping funnel.
-
Initiation: Add a small portion (approximately 10%) of the phenyl iodide solution to the magnesium turnings.[5] Observe for signs of reaction initiation (disappearance of iodine color, bubbling, gentle reflux). If the reaction does not start, gently warm the flask or add another small crystal of iodine.
-
Addition: Once the reaction has initiated, add the remaining phenyl iodide solution dropwise at a rate that maintains a gentle and controlled reflux.[5] Use a water bath to cool the flask if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle reflux may be maintained for an additional 30 minutes to ensure the reaction goes to completion.[5] The resulting grey/brown solution is the this compound Grignard reagent and should be used promptly.
Grignard Synthesis Troubleshooting Workflow
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. cerritos.edu [cerritos.edu]
- 8. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. homework.study.com [homework.study.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Phenylmagnesium Iodide and Atmospheric CO2 Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylmagnesium iodide and its reactivity with atmospheric carbon dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and atmospheric CO2?
This compound, a Grignard reagent, reacts with carbon dioxide (CO2) in a nucleophilic addition reaction. The nucleophilic phenyl group attacks the electrophilic carbon atom of the CO2 molecule. Subsequent acidification (work-up) of the resulting magnesium carboxylate salt yields benzoic acid.[1][2] This reaction is a common method for the synthesis of carboxylic acids.
Q2: What are the main side reactions to be aware of when handling this compound in the presence of air?
The primary side reactions involve components of the atmosphere other than CO2:
-
Reaction with Oxygen: this compound reacts with atmospheric oxygen. This reaction proceeds through a peroxide intermediate and, after hydrolysis, forms phenol (B47542) as a major byproduct.[3]
-
Reaction with Water (Moisture): Grignard reagents are highly sensitive to moisture.[4] Any trace of water in the reaction setup will protonate the this compound, quenching the reagent and forming benzene. This reduces the yield of the desired carboxylic acid.
Q3: How significant is the reaction with atmospheric CO2 compared to using a dedicated CO2 source like dry ice?
While the reaction with atmospheric CO2 does occur, relying on it for carboxylation is generally not practical for achieving high yields in a controlled laboratory setting. The concentration of CO2 in the atmosphere is relatively low (around 0.04%), meaning the reaction would be slow and inefficient. For preparative scale synthesis of benzoic acid, a concentrated source of CO2, such as dry ice (solid CO2) or bubbling CO2 gas through the solution, is standard practice to ensure a high yield of the carboxylic acid.[2][5] One study demonstrated that CO2 captured from exhaust gas can be used to afford benzoic acid in excellent yield (98%), comparable to the reaction with dry ice (96%).[6]
Q4: What is the expected yield of benzoic acid from the reaction of Phenylmagnesium bromide with CO2?
Under optimized conditions with a dedicated CO2 source, the yield of benzoic acid can be quite high. For instance, a laboratory experiment involving the reaction of phenylmagnesium bromide with an excess of dry ice, followed by purification, can yield around 70-80% of the pure product. In one documented experiment, starting with 3.0 mL of bromobenzene (B47551), 1.54 g of pure benzoic acid was obtained.[7] Another example states that the conversion of bromobenzene to phenylmagnesium bromide occurs with an 80% yield, and its subsequent reaction with CO2 is quantitative when 5 equivalents of CO2 are used.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of benzoic acid | 1. Grignard reagent was not formed or was quenched. This is the most common issue and is often due to the presence of moisture in the glassware, solvent, or starting materials.[4] 2. Insufficient CO2. Atmospheric CO2 is not sufficient for a high-yielding reaction. | 1. Ensure rigorously dry conditions. Flame-dry or oven-dry all glassware before use and cool under an inert atmosphere (e.g., nitrogen or argon).[9] Use anhydrous solvents. 2. Use a dedicated and excess source of CO2. Add the Grignard solution to a flask containing a large excess of crushed dry ice or bubble dry CO2 gas through the solution.[5] |
| Significant amount of phenol byproduct detected | Reaction with atmospheric oxygen. The Grignard reagent was exposed to air for a prolonged period. | 1. Maintain an inert atmosphere. Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or a balloon filled with inert gas.[10][11] 2. Minimize headspace. Use a flask size appropriate for the reaction volume to reduce the amount of air present. 3. Work quickly. Minimize the time the Grignard reagent is exposed to the atmosphere during transfers. |
| Formation of a white precipitate before the addition of CO2 | Reaction with moisture. The white precipitate is likely magnesium hydroxide (B78521) or other magnesium salts formed from the reaction of the Grignard reagent with water. | Review drying procedures. Ensure all reagents, solvents, and equipment are scrupulously dried. Consider using a fresh bottle of anhydrous solvent. |
| Reaction mixture turns cloudy and black during Grignard formation | Side reactions during Grignard formation. This can be due to overheating or prolonged reaction times, leading to side reactions like Wurtz coupling. | Control the reaction temperature. The formation of the Grignard reagent is exothermic. Use an ice bath to moderate the reaction if necessary. Avoid prolonged heating or refluxing unless specified by a reliable procedure.[12] |
Experimental Protocols
Protocol 1: Synthesis of Benzoic Acid using Phenylmagnesium Bromide and Dry Ice
This protocol outlines the general steps for the synthesis of benzoic acid, emphasizing the exclusion of atmospheric contaminants.
-
Preparation of Phenylmagnesium Bromide:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reagent formation. The reaction is exothermic and may require initial heating or the addition of an iodine crystal to start.[13]
-
Once the reaction is complete (the magnesium is consumed), cool the solution to room temperature.
-
-
Carboxylation:
-
In a separate beaker or flask, place a generous amount of crushed dry ice.
-
Slowly and carefully pour the prepared Phenylmagnesium bromide solution onto the dry ice with gentle stirring. A large excess of CO2 is used to ensure complete reaction and to keep the reaction mixture cold.[5]
-
-
Work-up:
-
Allow the excess dry ice to sublime.
-
Add a dilute acid (e.g., hydrochloric acid or sulfuric acid) to the reaction mixture to protonate the benzoate (B1203000) salt and dissolve the magnesium salts.[5]
-
Extract the benzoic acid into an organic solvent like diethyl ether.
-
Wash the organic layer with water and then extract the benzoic acid into an aqueous sodium bicarbonate or sodium hydroxide solution.
-
Re-acidify the aqueous layer to precipitate the benzoic acid.
-
Collect the solid benzoic acid by vacuum filtration and recrystallize from hot water to purify.[5]
-
Visualizations
Caption: Primary reaction pathway of this compound with CO2.
Caption: Major side reactions of this compound with atmospheric components.
Caption: Workflow for minimizing side reactions during benzoic acid synthesis.
References
- 1. quora.com [quora.com]
- 2. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 3. phenyl magnesium Bromide on heating with oxygen in the presence of dry Et.. [askfilo.com]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. Solved Reaction Equation: Br + Mg? sther MgBr 1. CO2 2.H30* | Chegg.com [chegg.com]
- 8. Solved Assuming that: - the conversion of bromobenzene to | Chegg.com [chegg.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
Determining the Concentration of Phenylmagnesium Iodide: A Comparative Guide to Titration Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the concentration of Grignard reagents like Phenylmagnesium iodide is crucial for reaction stoichiometry and reproducibility. This guide provides a comprehensive comparison of common titration methods, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique for your laboratory needs.
Comparison of Titration Methods
Several methods are available for the titration of this compound, each with its own advantages and disadvantages in terms of accuracy, precision, and ease of use. The most prevalent techniques include direct titration with iodine, titration with a proton source using a colorimetric indicator, and potentiometric titration.
| Titration Method | Principle | Endpoint Detection | Advantages | Disadvantages |
| Direct Titration with Iodine | The Grignard reagent reacts with iodine in a 1:1 molar ratio. | Disappearance of the brown iodine color.[1] | Simple, does not titrate basic impurities like magnesium alkoxides or hydroxides.[2] | The endpoint can sometimes be difficult to observe due to precipitation of magnesium salts, though the addition of LiCl can mitigate this.[1][2] |
| Titration with Alcohol (e.g., 2-Butanol, Menthol) using 1,10-Phenanthroline (B135089) Indicator | The Grignard reagent is titrated with a standard solution of an alcohol. | A distinct color change from reddish-purple to colorless.[3][4] The Grignard reagent forms a colored complex with the indicator.[2] | Provides ordinary volumetric precision.[4] Menthol is a convenient, water-free solid titrant.[2] | The exact nature of the colored complex and the endpoint can be influenced by Schlenk equilibrium.[4] |
| Titration using Salicylaldehyde (B1680747) Phenylhydrazone Indicator | The Grignard reagent reacts with the acidic proton of the indicator. | A color change from yellow to a bright golden orange.[5] | The indicator is easily prepared from inexpensive materials and provides clear and accurate endpoint determinations for a wide range of organometallic reagents.[5][6] | The indicator itself is the titrant, requiring accurate weighing. |
| Potentiometric Titration | The endpoint is determined by monitoring the potential change of a platinum electrode during the titration with an alcohol like 2-butanol.[7] | The first derivative of the titration curve shows a sharp peak at the equivalence point.[7] | High precision and accuracy, not reliant on visual color change, and applicable to a wide array of Grignard reagents.[7] | Requires specialized equipment (potentiometer and electrode). |
Experimental Protocols
Below are detailed methodologies for the key titration experiments. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Direct Titration with Iodine
This method, often referred to as the Knochel method, is a reliable technique for determining the concentration of Grignard reagents.[1][8]
Reagents:
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl)
-
This compound solution (analyte)
Procedure:
-
To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol).[1]
-
Add anhydrous THF saturated with LiCl (approximately 0.5 M) to dissolve the iodine completely, resulting in a brown solution.[1]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Slowly add the this compound solution dropwise from a syringe while stirring vigorously.[1]
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless.[1]
-
Record the volume of the Grignard reagent added. The concentration is calculated based on the 1:1 stoichiometry with iodine.
Titration with sec-Butanol using 1,10-Phenanthroline Indicator
This classic method relies on the formation of a colored complex between the Grignard reagent and the indicator.
Reagents:
-
1,10-Phenanthroline (indicator)
-
Anhydrous Tetrahydrofuran (THF)
-
Standardized solution of sec-butanol in anhydrous THF
-
This compound solution (analyte)
Procedure:
-
Add a small crystal of 1,10-phenanthroline (a few milligrams) to a flame-dried, argon-purged flask.[9]
-
Add a known volume of the this compound solution to be titrated. A reddish-purple or violet color should develop.[2][3]
-
Titrate with the standardized solution of sec-butanol in THF.
-
The endpoint is reached when the colored solution becomes colorless.[4]
-
Calculate the concentration of the this compound based on the volume of sec-butanol solution added.
Titration using Salicylaldehyde Phenylhydrazone Indicator
This method uses the indicator as both the titrant and the indicator.[5]
Reagents:
-
Salicylaldehyde phenylhydrazone
-
Anhydrous Tetrahydrofuran (THF)
-
This compound solution (analyte)
Procedure:
-
Accurately weigh a sample of salicylaldehyde phenylhydrazone (typically 60-80 mg) into a flame-dried, argon-purged flask.[5]
-
Dissolve the indicator in freshly distilled THF (approximately 10 mL).[5]
-
Slowly add the this compound solution via a gastight syringe.[5]
-
Initially, a yellow color will form. The endpoint is indicated by a change to a bright golden orange.[5]
-
The concentration is calculated based on the moles of salicylaldehyde phenylhydrazone used and the volume of Grignard reagent added.
Experimental Workflows
The following diagrams illustrate the logical flow of the described titration methods.
Caption: Workflow for Direct Titration with Iodine.
Caption: Workflow for Titration with 1,10-Phenanthroline.
Caption: Workflow for Titration with Salicylaldehyde Phenylhydrazone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 7. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Reactivity of Phenylmagnesium Iodide and Phenylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the choice of a Grignard reagent is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides an objective comparison of the reactivity of two commonly used aryl Grignard reagents: Phenylmagnesium iodide (PhMgI) and Phenylmagnesium bromide (PhMgBr). This comparison is supported by established chemical principles and available experimental data to aid in reagent selection for specific applications.
Executive Summary
Both this compound and Phenylmagnesium bromide are powerful nucleophiles used to form carbon-carbon bonds. The primary difference in their reactivity stems from the nature of the halogen atom, which influences the reagent's formation, solution-state equilibrium, and propensity for side reactions. Generally, this compound is more reactive, leading to faster reaction rates but potentially lower yields due to increased side product formation. Phenylmagnesium bromide offers a balance of good reactivity and higher yields, making it a more commonly used reagent in many synthetic applications.
Reactivity and Performance Comparison
The reactivity of Grignard reagents is a complex interplay of factors including the carbon-magnesium bond polarization, the Schlenk equilibrium, and the nature of the solvent. While direct, side-by-side quantitative comparisons in the literature are scarce, a comparative analysis can be constructed from fundamental principles and existing data for analogous systems.
General Reactivity Trend: The reactivity of organohalides in the formation of Grignard reagents follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond strength. This higher reactivity of iodoarenes can lead to a faster and more facile formation of the Grignard reagent itself. This trend, however, does not always directly translate to the reactivity of the formed Grignard reagent with an electrophile.
Side Reactions: A significant side reaction in Grignard synthesis is the Wurtz-Fittig coupling, where the Grignard reagent reacts with the unreacted aryl halide to form a biaryl byproduct (in this case, biphenyl).[1] Due to the higher reactivity of the carbon-iodine bond, this compound is generally more prone to this side reaction, which can lead to lower yields of the desired product.[2]
Quantitative Data Summary
The following table summarizes the expected performance differences between this compound and Phenylmagnesium bromide based on general reactivity principles and available data for similar Grignard reagents. It is important to note that actual results can vary significantly based on specific reaction conditions.
| Parameter | This compound (PhMgI) | Phenylmagnesium Bromide (PhMgBr) |
| Reagent Formation Rate | Faster | Slower |
| Reactivity with Electrophiles | Generally Higher | Generally Lower |
| Typical Reaction Yield | Potentially Lower | Generally Higher |
| Propensity for Wurtz Coupling | Higher | Lower |
| Cost of Starting Material | Higher (Iodobenzene) | Lower (Bromobenzene) |
Experimental Protocols: Synthesis of Triphenylmethanol (B194598)
To provide a practical context for comparison, detailed experimental protocols for the synthesis of triphenylmethanol from benzophenone (B1666685) using both this compound and Phenylmagnesium bromide are presented below. These protocols are based on standard laboratory procedures.[3][4]
Synthesis of Phenylmagnesium Bromide and subsequent reaction with Benzophenone
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Bromobenzene (B47551) (5.5 mL, 50 mmol)
-
A crystal of iodine
-
Benzophenone (9.1 g, 50 mmol)
-
10% Sulfuric acid
-
Petroleum ether
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings and a crystal of iodine.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
A solution of bromobenzene in 25 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and the onset of boiling.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]
-
Reaction with Benzophenone: A solution of benzophenone in 15 mL of anhydrous diethyl ether is added dropwise to the freshly prepared Phenylmagnesium bromide solution.
-
The reaction mixture is stirred for 30 minutes at room temperature.
-
Work-up: The reaction mixture is poured onto a mixture of crushed ice and 10% sulfuric acid.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product is triturated with petroleum ether to remove the biphenyl (B1667301) byproduct, and then recrystallized from a suitable solvent to yield pure triphenylmethanol.[3]
Synthesis of this compound and subsequent reaction with Benzophenone
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Iodobenzene (B50100) (5.6 mL, 50 mmol)
-
Benzophenone (9.1 g, 50 mmol)
-
10% Sulfuric acid
-
Petroleum ether
Procedure:
-
Preparation of this compound: The procedure is analogous to the preparation of Phenylmagnesium bromide, with iodobenzene used in place of bromobenzene. Due to the higher reactivity of iodobenzene, the initiation of the reaction is typically faster.
-
Reaction with Benzophenone: The procedure is identical to that described for Phenylmagnesium bromide.
-
Work-up and Purification: The work-up and purification steps are the same as for the reaction with Phenylmagnesium bromide.
Visualizing the Chemistry
To better illustrate the chemical processes discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Phenylmagnesium Iodide and Phenyllithium for Nucleophilic Addition
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the formation of carbon-carbon bonds is a foundational process. Among the vast arsenal (B13267) of reagents available for this purpose, organometallic compounds, specifically Grignard reagents and organolithium species, stand out for their utility in nucleophilic addition to carbonyl groups. This guide provides an objective comparison of two such reagents: Phenylmagnesium Iodide, a representative Grignard reagent, and Phenyllithium (B1222949), a common organolithium reagent. This comparison is based on their performance in nucleophilic addition reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison: Reactivity and Selectivity
Phenyllithium is generally recognized as a more reactive and more basic reagent than this compound.[1][2] This heightened reactivity can be advantageous when dealing with sterically hindered ketones or less reactive carbonyl compounds. The increased ionic character of the carbon-lithium bond compared to the carbon-magnesium bond contributes to the greater nucleophilicity of phenyllithium.[3]
However, this enhanced reactivity can also be a double-edged sword. The strong basicity of phenyllithium increases the likelihood of side reactions, such as enolization of the carbonyl compound, which can reduce the yield of the desired addition product.[1] In contrast, Grignard reagents like this compound, while less reactive, often exhibit greater chemoselectivity.[4]
A critical point of differentiation arises in their reaction with α,β-unsaturated carbonyl compounds. Both are considered "hard" nucleophiles and typically favor 1,2-addition to the carbonyl carbon. However, the specific reaction conditions and the nature of the substrate can influence the regioselectivity.[2]
Data Presentation: Nucleophilic Addition to Benzophenone (B1666685)
To provide a quantitative comparison, the following table summarizes the reported yields for the nucleophilic addition of Phenylmagnesium Bromide (a close analog of the iodide for which more data is available) and Phenyllithium to benzophenone, yielding triphenylmethanol. It is important to note that yields can be highly dependent on the specific experimental conditions, purity of reagents, and scale of the reaction.
| Reagent | Substrate | Product | Reported Yield (%) | Reference |
| Phenylmagnesium Bromide | Benzophenone | Triphenylmethanol | 9.21 - 50 | [5][6] |
| Phenyllithium | Benzophenone | Triphenylmethanol | Data not readily available in directly comparable studies |
While numerous protocols exist for the reaction of phenyllithium with benzophenone, specific and directly comparable yield data to the Grignard reaction under identical conditions is not prevalent in the surveyed literature. The reactivity of phenyllithium is well-established to be high in such additions.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following protocols are adapted from established literature for the nucleophilic addition of phenylmagnesium bromide and phenyllithium to a carbonyl compound.
Protocol 1: Synthesis of Triphenylmethanol using Phenylmagnesium Bromide
This procedure is adapted from a typical laboratory experiment for the synthesis of triphenylmethanol.[7]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzophenone
-
3M HCl
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle warming, and the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at room temperature. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is cooled in an ice bath and quenched by the slow addition of 3M HCl. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude triphenylmethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 2-propanol.[7]
Protocol 2: Nucleophilic Addition of Phenyllithium to Benzaldehyde (B42025)
This protocol describes a general procedure for the reaction of phenyllithium with an aldehyde.[8]
Materials:
-
Phenyllithium solution in a suitable solvent (e.g., diethyl ether or cyclohexane/ether mixture)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Reaction Setup: A solution of benzaldehyde in anhydrous diethyl ether is placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Addition of Phenyllithium: The phenyllithium solution is added dropwise to the stirred solution of benzaldehyde at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diphenylmethanol.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.
Mandatory Visualization
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the generally accepted signaling pathways for the nucleophilic addition of this compound and Phenyllithium to a generic ketone.
Caption: Nucleophilic addition of this compound to a ketone.
Caption: Nucleophilic addition of Phenyllithium to a ketone.
Conclusion
The choice between this compound and phenyllithium for nucleophilic addition reactions depends on a careful consideration of the specific substrate and desired outcome. Phenyllithium offers higher reactivity, which can be essential for challenging substrates, but this comes at the cost of potentially lower chemoselectivity due to its strong basicity. This compound, as a representative Grignard reagent, provides a more moderate and often more selective option, making it a reliable choice for a wide range of applications. The provided protocols and mechanistic diagrams offer a framework for researchers to design and execute these fundamental carbon-carbon bond-forming reactions effectively. Further direct comparative studies under standardized conditions would be invaluable for a more precise quantitative assessment of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. odinity.com [odinity.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Grignard Reactions: A GC-MS-Based Comparative Guide to Phenylmagnesium Iodide Reaction Products
For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount. This guide provides a comprehensive comparison of Phenylmagnesium iodide reaction products, leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for detailed analysis. We delve into experimental protocols, present quantitative data, and visualize reaction pathways to offer a practical resource for optimizing synthetic strategies.
This compound, a potent Grignard reagent, is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. Its reaction with various electrophiles leads to a spectrum of products, accompanied by characteristic byproducts. Understanding the distribution of these products is crucial for maximizing yield and purity. This guide focuses on the GC-MS analysis of reaction mixtures resulting from the interaction of this compound with common electrophiles, offering insights into product formation and byproduct mitigation. While specific quantitative data for this compound reactions is not always readily available in published literature, the well-documented reactions of its close analog, Phenylmagnesium bromide, provide a robust framework for comparison.
Comparative Analysis of Reaction Products
The reaction of this compound with different classes of electrophiles yields distinct product profiles. The following tables summarize the expected major products and byproducts, with representative quantitative data drawn from studies on Phenylmagnesium bromide to illustrate typical product distributions as analyzed by GC-MS.
Reaction with an Ester (e.g., Methyl Benzoate)
The reaction of a Phenylmagnesium halide with an ester like methyl benzoate (B1203000) is a classic route to tertiary alcohols. The reaction proceeds through a double addition of the Grignard reagent.
| Compound | Role | Typical Retention Time (min) | Relative Abundance (%) |
| Triphenylmethanol | Major Product | 15.2 | 85-95 |
| Benzophenone | Intermediate | 12.8 | 1-5 |
| Biphenyl | Byproduct | 8.5 | 2-10 |
| Benzene | Byproduct | 3.1 | <1-2 |
| Unreacted Methyl Benzoate | Starting Material | 7.2 | <1 |
Note: Retention times and relative abundances are illustrative and can vary significantly based on the specific GC-MS method and reaction conditions.
Reaction with a Ketone (e.g., Benzophenone)
The reaction with a ketone is a straightforward nucleophilic addition to yield a tertiary alcohol.
| Compound | Role | Typical Retention Time (min) | Relative Abundance (%) |
| Triphenylmethanol | Major Product | 15.2 | >95 |
| Biphenyl | Byproduct | 8.5 | 1-5 |
| Benzene | Byproduct | 3.1 | <1 |
| Unreacted Benzophenone | Starting Material | 12.8 | <1 |
Note: Retention times and relative abundances are illustrative and can vary significantly based on the specific GC-MS method and reaction conditions.
Key Byproducts in this compound Reactions
A thorough understanding of potential side reactions is critical for optimizing the desired reaction pathway. GC-MS analysis is instrumental in identifying and quantifying these byproducts.
-
Biphenyl: This is the most common byproduct, arising from the coupling of the this compound with unreacted iodobenzene (B50100) (Wurtz-type coupling).[1][2] Its formation is often favored at higher temperatures and concentrations of the aryl halide.
-
Benzene: The presence of any protic source, such as water or alcohols, will lead to the rapid protonation of the highly basic Grignard reagent, forming benzene.[1] This underscores the necessity of strictly anhydrous reaction conditions.
Experimental Protocols
Detailed and meticulous experimental procedures are essential for reproducible and reliable results in Grignard synthesis and subsequent GC-MS analysis.
Synthesis of this compound and Reaction with an Electrophile
Materials:
-
Magnesium turnings
-
Iodobenzene
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., methyl benzoate, benzophenone)
-
Iodine crystal (as an initiator)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Aqueous acid (e.g., 1 M HCl or H₂SO₄) for final workup
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
A solution of iodobenzene in anhydrous diethyl ether is prepared in the dropping funnel.
-
A small portion of the iodobenzene solution is added to the magnesium. The initiation of the reaction is indicated by a color change and gentle refluxing of the ether.
-
Once the reaction has started, the remaining iodobenzene solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The solution of the electrophile in anhydrous diethyl ether is then added dropwise to the cooled Grignard reagent.
-
The reaction mixture is stirred at room temperature or refluxed, depending on the reactivity of the electrophile.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution, followed by extraction with an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
Sample Preparation for GC-MS Analysis
Procedure:
-
Take an aliquot (e.g., 0.1-0.2 mL) of the final organic layer from the reaction workup.[1]
-
Dilute the aliquot with a suitable volatile solvent, such as diethyl ether or dichloromethane, to a final volume of approximately 1.5 mL in a GC vial.[1] The final concentration should be in the range of 10-100 µg/mL.
-
If any solid is present, filter the sample through a 0.22 µm syringe filter before injection into the GC-MS.
GC-MS Instrumentation and Conditions (Typical)
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977A MSD or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can significantly aid in understanding the complex processes involved.
Caption: Reaction pathway of this compound.
Caption: Experimental workflow for GC-MS analysis.
By employing systematic GC-MS analysis and adhering to rigorous experimental protocols, researchers can effectively characterize the product distribution of this compound reactions. This data-driven approach is invaluable for optimizing reaction conditions, minimizing byproduct formation, and ultimately accelerating the development of novel chemical entities.
References
A Comparative Guide to the Synthesis of Triphenylmethanol via Grignard Reaction
The synthesis of triphenylmethanol (B194598), a crucial reagent and intermediate in organic chemistry, is a classic laboratory procedure often used to illustrate the principles of Grignard reactions.[1] This guide provides a comparative analysis of two common Grignard-based synthetic routes to triphenylmethanol, validating their performance using experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to optimize this synthesis.
Two primary Grignard-based methods are compared: the reaction of a phenylmagnesium halide with methyl benzoate (B1203000) and the reaction with benzophenone (B1666685). Both pathways begin with the formation of the Grignard reagent, typically phenylmagnesium bromide or iodide, from the reaction of magnesium metal with an aryl halide.[2]
Comparison of Synthesis Methods
The choice between using methyl benzoate or benzophenone as the starting carbonyl compound involves trade-offs in stoichiometry, potential yield, and reaction complexity. The reaction with methyl benzoate requires two equivalents of the Grignard reagent, as the first equivalent adds to the ester, forming an unstable intermediate that eliminates a methoxy (B1213986) group to produce benzophenone, which then rapidly reacts with a second equivalent.[3] The reaction with benzophenone requires only one equivalent of the Grignard reagent.[2][4]
| Parameter | Phenylmagnesium Halide + Methyl Benzoate | Phenylmagnesium Halide + Benzophenone |
| Stoichiometry (Grignard:Carbonyl) | 2:1 | 1:1 |
| Reported Yield | 24.87%[5] | 9.21% - 64%[6][7][8] |
| Reported Melting Point (°C) | 163.7 – 165.8[5] | 160 – 163.2[6] |
| Key Intermediates | Benzophenone[3] | Magnesium Alkoxide[2] |
| Primary Side Product | Biphenyl[9] | Biphenyl[10] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and the specific reaction mechanisms for the two primary synthetic routes.
Detailed Experimental Protocols
Successful synthesis of triphenylmethanol via a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions, as the Grignard reagent is a strong base that will react with water.[3][9] All glassware must be rigorously dried, for instance, by oven-drying before use.[10]
1. Protocol for Phenylmagnesium Halide Synthesis (General)
This is the initial step for both subsequent methods.
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube filled with a desiccant like calcium chloride.[9]
-
Reagents: Place magnesium turnings in the flask. A solution of bromobenzene (B47551) (or iodobenzene) in anhydrous diethyl ether is placed in the dropping funnel.[7]
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction can be sluggish to start and may require initiation by adding a small crystal of iodine or by mechanically crushing the magnesium turnings to expose a fresh surface.[4][9] The initiation is marked by bubbling on the magnesium surface and the disappearance of the iodine color.[4]
-
Reagent Formation: Once initiated, the reaction is exothermic and will cause the ether to reflux.[11] Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, continue to stir until most of the magnesium is consumed. The resulting grey or brownish solution is the phenylmagnesium halide Grignard reagent.
2. Protocol for Triphenylmethanol Synthesis from Methyl Benzoate
-
Reaction: Cool the prepared Grignard reagent in an ice bath. Add a solution of methyl benzoate in anhydrous diethyl ether dropwise from the addition funnel.[12] This reaction is also exothermic.[11]
-
Completion: After the addition is complete, heat the mixture to a gentle reflux for approximately 30 minutes to ensure the reaction goes to completion.[3]
-
Workup: Cool the reaction mixture and carefully pour it into a flask containing a mixture of ice and an acid like 10% sulfuric acid or 3M HCl.[3][10] This step hydrolyzes the magnesium alkoxide intermediate to form triphenylmethanol and converts magnesium salts into water-soluble forms.[13]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, which contains the product. Wash the ether layer sequentially with water, 5% sodium hydroxide, and brine.[3]
-
Purification: Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄). After removing the drying agent, the crude product can be encouraged to crystallize by adding a nonpolar solvent like petroleum ether or hexanes and evaporating some of the more volatile diethyl ether.[3][10] The solid product is then collected by vacuum filtration.
3. Protocol for Triphenylmethanol Synthesis from Benzophenone
-
Reaction: To the prepared Grignard reagent at room temperature, add a solution of benzophenone in anhydrous diethyl ether dropwise.[4][6] A color change is often observed as the reaction proceeds.[10]
-
Completion: Allow the reaction mixture to stir at room temperature until the reaction is complete, which can be indicated by the disappearance of the initial red color.[10]
-
Workup: Cool the reaction tube in an ice bath and add 3M HCl or 10% sulfuric acid dropwise with stirring.[10][13] A white precipitate of triphenylmethanol may form. Add more ether if necessary to redissolve the product.[10]
-
Isolation: Separate the ether layer using a separatory funnel. Wash the organic layer with a saturated sodium chloride solution (brine) and then dry it over an anhydrous drying agent.[10]
-
Purification: Evaporate the ether to obtain the crude product. A major impurity is often biphenyl (B1667301), which can be removed by trituration (washing the solid) with a solvent like petroleum ether in which biphenyl is more soluble.[10] The remaining solid is then purified by recrystallization from a solvent such as 2-propanol or ethanol.[8][10]
Alternative Synthesis Methods
While the Grignard reaction is a common and effective method, other routes to synthesize triphenylmethanol exist:
-
Friedel-Crafts Reaction: This method can involve the alkylation of benzene (B151609) using triphenylmethane (B1682552) and a Lewis acid catalyst like aluminum chloride, followed by oxidation.[14]
-
From Triphenylmethyl Chloride: Triphenylmethanol can also be produced through the hydrolysis of triphenylmethyl chloride with water in the presence of a base.[15]
References
- 1. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. studycorgi.com [studycorgi.com]
- 3. amherst.edu [amherst.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. odinity.com [odinity.com]
- 6. odinity.com [odinity.com]
- 7. The Grignard Synthesis of Triphenylmethanol - 3162 Words | Bartleby [bartleby.com]
- 8. youtube.com [youtube.com]
- 9. One Part of Chemistry: Grignard Synthesis of Triphenylmethanol [1chemistry.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. studylib.net [studylib.net]
- 13. theochem.mercer.edu [theochem.mercer.edu]
- 14. The Versatile World of Triphenylmethanol: Applications and Innovations_Chemicalbook [chemicalbook.com]
- 15. ud.goldsupplier.com [ud.goldsupplier.com]
A Comparative Guide to Grignard Reagents in Aryl-Aryl Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the strategic selection of coupling reagents is paramount to achieving optimal yields, purity, and cost-effectiveness. This guide presents an objective comparison of Grignard reagents in transition-metal-catalyzed aryl-aryl coupling reactions, commonly known as Kumada-Corriu coupling. We provide a summary of their performance against other established methods, supported by experimental data, and include detailed methodologies for key reactions.
The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis, with biaryl motifs being prevalent in pharmaceuticals, functional materials, and natural products. While numerous methods exist, the Kumada coupling, utilizing organomagnesium (Grignard) reagents, was one of the pioneering cross-coupling reactions and remains a relevant and powerful tool in the synthetic chemist's arsenal. This guide will delve into the nuances of using Grignard reagents for this transformation, offering a comparative perspective to aid in methodological selection.
Comparative Performance of Catalytic Systems for Aryl-Aryl Coupling
The efficacy of Grignard-based aryl-aryl coupling is largely dependent on the choice of the transition metal catalyst. Nickel and iron catalysts are the most common, each presenting distinct advantages and limitations. Palladium catalysts, while more broadly associated with other cross-coupling reactions like Suzuki and Hiyama, are also employed in Kumada couplings.
Data Presentation: Performance of Grignard Reagents with Various Catalysts
The following table summarizes the performance of different catalytic systems in the Kumada coupling of aryl Grignard reagents with aryl halides. The data highlights the influence of the catalyst, ligands, and reaction conditions on the yield of the biaryl product.
| Catalyst System | Aryl Grignard | Aryl Halide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | PhMgBr | PhBr | THF | reflux | 16 | 98 | |
| Ni(acac)₂ / |
A Comparative Guide to Monitoring Phenylmagnesium Iodide Reactions: The NMR Spectroscopy Advantage
For Researchers, Scientists, and Drug Development Professionals
The precise monitoring of Grignard reactions, such as those involving Phenylmagnesium iodide, is paramount for ensuring reaction completion, optimizing yields, and minimizing impurities. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the real-time monitoring of these critical reactions. We will delve into the supporting experimental data, provide detailed methodologies, and offer visualizations to clarify workflows and relationships.
The Power of Real-Time Monitoring
Effectively tracking the progress of a this compound reaction allows for:
-
Determination of Reaction Endpoints: Accurately identifying when the Grignard reagent has fully formed or has been consumed in a subsequent reaction.
-
Kinetic and Mechanistic Insights: Gaining a deeper understanding of reaction rates and pathways.
-
Impurity Profiling: Identifying and quantifying the formation of byproducts in real-time.
-
Process Optimization: Enabling the adjustment of reaction parameters on-the-fly to improve efficiency and safety.
In-Situ NMR Spectroscopy: A Window into the Reaction
In-situ (or online) NMR spectroscopy has emerged as a powerful tool for monitoring the progress of chemical reactions directly within the reaction vessel or in a flow setup.[1] This technique provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time. For air- and moisture-sensitive reactions like the formation and subsequent reactions of this compound, in-situ NMR offers a non-invasive method of analysis, avoiding the need for quenching and workup of aliquots, which can introduce errors.
Key Advantages of NMR Spectroscopy:
-
Quantitative by Nature: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate concentration determination of various species in a mixture without the need for extensive calibration.[2][3][4][5]
-
Rich Structural Information: Provides detailed information about the molecular structure of reactants, products, and any intermediates that may form.
-
Non-Invasive: Monitors the reaction directly without disturbing the reaction mixture.
-
Versatility: Can be used to monitor a wide range of nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁹F), offering flexibility in experimental design.
Alternative Monitoring Techniques
While NMR offers significant advantages, other techniques are also employed for reaction monitoring. The most common alternatives include Near-Infrared (NIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Reaction Calorimetry.
-
Near-Infrared (NIR) Spectroscopy: This technique is well-suited for process analytical technology (PAT) applications in industrial settings.[6][7][8] It can provide real-time quantitative data but often requires chemometric modeling for calibration and may lack the structural resolution of NMR.[9]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate technique for separating and quantifying components of a mixture.[10] However, it is typically an offline method requiring sample quenching and preparation, which can be time-consuming and may not be representative of the real-time reaction state.
-
Reaction Calorimetry: This method monitors the heat flow of a reaction, providing information about the reaction rate and thermodynamics. It is a valuable tool for safety assessment but does not provide direct structural information on the chemical species involved.
Head-to-Head Comparison
The following table summarizes the key performance characteristics of NMR spectroscopy compared to its main alternatives for monitoring this compound reactions.
| Feature | NMR Spectroscopy | NIR Spectroscopy | HPLC | Reaction Calorimetry |
| Data Type | Quantitative & Structural | Quantitative | Quantitative | Kinetic & Thermodynamic |
| Mode of Operation | In-situ / Online / Offline | In-situ / Online | Offline | In-situ |
| Sample Preparation | Minimal (for in-situ) | Minimal (for in-situ) | Required (Quenching, Dilution) | None |
| Time per Data Point | Seconds to minutes | Seconds | Minutes to hours (including prep) | Continuous |
| Sensitivity | Moderate | Moderate to High | High | N/A |
| Specificity | High | Moderate | High | Low |
| Cost (Initial) | High | Moderate to High | Moderate | Moderate |
| Cost (Operational) | Low to Moderate | Low | High (solvents, columns) | Low |
| Key Advantage | Rich structural and quantitative data in real-time. | Robust for industrial process control. | High sensitivity and accuracy for complex mixtures. | Excellent for safety and thermodynamic analysis. |
| Key Disadvantage | High initial cost and sensitivity to magnetic field homogeneity. | Requires chemometric model development. | Offline nature, potential for sample degradation. | No direct chemical information. |
Experimental Protocols
In-Situ ¹H NMR Monitoring of this compound Reaction with Benzaldehyde (B42025)
This protocol outlines the steps for monitoring the reaction of this compound with benzaldehyde using in-situ ¹H NMR spectroscopy.
1. Materials and Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Benzaldehyde
-
Deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., mesitylene)
2. Instrumentation:
-
NMR spectrometer equipped with a flow-through cell or a probe suitable for in-situ reaction monitoring.
-
Schlenk line for handling air-sensitive reagents.
-
Syringe pump for controlled addition of reagents.
-
Reaction vessel (e.g., a three-neck flask) with a magnetic stirrer.
3. Experimental Workflow Diagram:
Figure 1. Workflow for in-situ NMR monitoring.
4. Detailed Procedure:
-
Preparation of this compound: Under an inert atmosphere (e.g., argon or nitrogen), prepare this compound by reacting iodobenzene with magnesium turnings in anhydrous diethyl ether or THF. The formation of the Grignard reagent can itself be monitored by ¹H NMR by observing the disappearance of the iodobenzene signals and the appearance of the this compound signals.
-
Sample Preparation for In-situ Monitoring:
-
For air-sensitive samples, all manipulations should be performed using Schlenk line techniques or in a glovebox.[6][11]
-
Transfer a known amount of the prepared this compound solution to the reaction vessel.
-
Prepare a solution of benzaldehyde in anhydrous deuterated solvent (e.g., THF-d₈) containing a known concentration of an internal standard. The internal standard should have a resonance that does not overlap with other signals of interest.
-
-
In-situ NMR Experiment Setup:
-
If using a flow setup, circulate the this compound solution from the reaction vessel through the NMR flow cell and back to the vessel.[12][13][14]
-
Set up the NMR spectrometer to acquire a series of ¹H NMR spectra at regular time intervals. Key acquisition parameters for quantitative NMR include a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the nuclei of interest) to ensure full magnetization recovery between scans.[15]
-
-
Reaction Initiation and Monitoring:
-
Start the reaction by adding the benzaldehyde solution to the this compound solution using a syringe pump for controlled addition.
-
Begin acquiring time-resolved ¹H NMR spectra immediately upon addition.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software. This includes Fourier transformation, phasing, and baseline correction.[7]
-
Integrate the characteristic signals for the reactant (e.g., the aldehyde proton of benzaldehyde around 10 ppm), the product (e.g., the benzylic proton of the resulting alcohol), and the internal standard.[16][17][18]
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration profiles as a function of time to determine the reaction kinetics.
-
Logical Comparison of Monitoring Techniques
The choice of an analytical technique for reaction monitoring often depends on the specific requirements of the study, such as the need for structural information, quantitative accuracy, or suitability for a high-throughput industrial environment.
Figure 2. Decision tree for selecting a monitoring technique.
Conclusion
For researchers, scientists, and drug development professionals seeking detailed, quantitative, and real-time insights into this compound reactions, in-situ NMR spectroscopy stands out as the superior analytical technique. Its ability to provide rich structural information non-invasively makes it an invaluable tool for reaction optimization, mechanistic studies, and ensuring the quality of synthetically important intermediates. While other techniques like NIR and HPLC have their merits, particularly in process control and high-sensitivity offline analysis respectively, they cannot match the comprehensive, real-time understanding afforded by NMR. The initial investment in NMR instrumentation is offset by the depth of knowledge gained, leading to more efficient and robust chemical process development.
References
- 1. magritek.com [magritek.com]
- 2. rssl.com [rssl.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 13. youtube.com [youtube.com]
- 14. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetics of Phenylmagnesium Iodide Addition to Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Phenylmagnesium Iodide Addition to Carbonyls
The addition of this compound to a carbonyl compound, such as an aldehyde or a ketone, is a classic example of a nucleophilic addition reaction. The carbon atom bonded to the magnesium in the Grignard reagent is highly nucleophilic due to the polar nature of the carbon-magnesium bond. This nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.
The generally accepted mechanism proceeds through a six-membered ring transition state, especially in ether solvents, where solvent molecules coordinate to the magnesium atom.
Figure 1. Mechanism of this compound addition to a carbonyl compound.
Comparative Kinetic Data
Direct, side-by-side quantitative kinetic data (e.g., rate constants, activation energies) for the addition of this compound to a variety of carbonyl compounds is sparse in the reviewed literature. However, the qualitative order of reactivity is well-established based on steric and electronic principles. The following table summarizes these expected trends. The relative rate constants are illustrative and based on these established principles, with benzaldehyde (B42025) often serving as a benchmark.
| Carbonyl Substrate | Structure | Relative Rate Constant (k_rel) | Factors Influencing Reactivity |
| Aromatic Aldehyde | |||
| Benzaldehyde | C6H5CHO | 1 (Reference) | Less sterically hindered than ketones. The phenyl group is electron-withdrawing by induction but resonance donation can slightly decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. |
| Aromatic Ketone | |||
| Acetophenone (B1666503) | C6H5C(O)CH3 | < 1 | More sterically hindered than benzaldehyde due to the additional methyl group. The methyl group is weakly electron-donating, slightly reducing the electrophilicity of the carbonyl carbon. |
| Benzophenone | C6H5C(O)C6H5 | << 1 | Significantly more sterically hindered than acetophenone due to the presence of two phenyl groups. |
| Aliphatic Aldehyde | |||
| Acetaldehyde (B116499) | CH3CHO | > 1 | Less sterically hindered and more electrophilic carbonyl carbon compared to benzaldehyde due to the absence of resonance effects from an aromatic ring. |
| Aliphatic Ketone | |||
| Acetone | CH3C(O)CH3 | < 1 | More sterically hindered and less electrophilic than acetaldehyde due to the presence of two electron-donating methyl groups. Generally less reactive than benzaldehyde but potentially more reactive than highly hindered aromatic ketones like benzophenone. |
Experimental Protocol for Kinetic Studies
The following is a generalized protocol for studying the kinetics of this compound addition to carbonyls. Given the high reactivity of Grignard reagents, these studies often employ techniques such as stopped-flow spectroscopy or competition experiments.
1. Materials and Reagents:
-
This compound solution in diethyl ether or THF (freshly prepared and standardized)
-
Carbonyl compounds (high purity, freshly distilled)
-
Anhydrous diethyl ether or THF
-
Anhydrous deuterated solvent for NMR studies (e.g., THF-d8)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Internal standard for quantitative analysis (e.g., a non-reactive hydrocarbon)
2. Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Stopped-flow spectrophotometer or a rapid-quench apparatus coupled with GC-MS or HPLC
-
NMR spectrometer
3. Experimental Procedure (Illustrative example using a rapid-quench method):
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Reactant Solutions: Prepare stock solutions of this compound, the carbonyl substrate, and an internal standard in anhydrous solvent under an inert atmosphere.
-
Reaction Initiation: Thermostated syringes are filled with the Grignard reagent and the carbonyl substrate solution. The reaction is initiated by rapidly mixing the two solutions in a reaction chamber at a controlled temperature.
-
Quenching: After a specific time interval, the reaction is quenched by introducing the quenching solution.
-
Analysis: The quenched reaction mixture is extracted with an organic solvent, dried, and analyzed by GC-MS or HPLC to determine the concentrations of the product and remaining starting material relative to the internal standard.
-
Data Collection: The experiment is repeated for different reaction times to obtain a concentration vs. time profile.
-
Kinetic Analysis: The rate constants are determined by fitting the experimental data to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).
Figure 2. General experimental workflow for kinetic studies of Grignard reactions.
Conclusion
A Comparative Guide to Assessing the Purity of Synthesized Phenylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the concentration and purity of Phenylmagnesium iodide is paramount for its successful application in sensitive organic syntheses. This guide provides a comprehensive comparison of established and modern analytical techniques for assessing the purity of this critical Grignard reagent. Furthermore, it contrasts the performance of this compound with a common alternative, Phenyl-lithium, supported by experimental data and detailed protocols.
Comparison of Purity Assessment Methods
Several methods are available for the quantitative analysis of this compound, each with its own set of advantages and limitations. The most common techniques are titrations, with quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerging as a powerful, non-destructive alternative.
| Method | Principle | Typical Accuracy | Typical Precision | Advantages | Disadvantages |
| Iodine Titration | The Grignard reagent reacts with a known amount of iodine. The endpoint is the disappearance of the brown iodine color.[1][2][3] | High | Reproducible within ±2%[2][3] | Simple, clear endpoint, applicable to a wide range of Grignard reagents.[1][2] | Iodine solutions can be unstable; LiCl is often required for a clear endpoint.[1][2] |
| Diphenylacetic Acid Titration | A non-aqueous acid-base titration where the Grignard reagent deprotonates diphenylacetic acid. The endpoint is a persistent yellow color.[1][4] | High | Good, typically requires averaging three titrations for high precision.[1] | Diphenylacetic acid is a stable, solid primary standard.[1] | Endpoint color change can be subjective; may not be suitable for all Grignard reagents. |
| 2-Butanol (B46777) Titration with 1,10-Phenanthroline (B135089) | The Grignard reagent is titrated with a standard solution of 2-butanol in the presence of 1,10-phenanthroline indicator, which forms a colored complex with the Grignard reagent. | Good | Good[4] | Sharp color change at the endpoint.[4] | The indicator can be sensitive to air and moisture; the alcohol standard needs to be anhydrous. |
| Quantitative NMR (qNMR) | The concentration of the Grignard reagent is determined by comparing the integral of a characteristic signal with that of a known internal standard. | Very High | Excellent, can be better than 0.5%[5] | Non-destructive, provides structural information, can identify and quantify impurities simultaneously.[5] | Requires access to an NMR spectrometer, careful sample preparation, and a suitable internal standard. |
This compound vs. Phenyl-lithium: A Performance Comparison
Phenyl-lithium is a frequently used alternative to this compound for introducing a phenyl group in organic synthesis. The choice between these two reagents often depends on the specific requirements of the reaction, such as reactivity, selectivity, and tolerance of functional groups.
| Parameter | This compound | Phenyl-lithium | Key Differences & Considerations |
| Typical Synthesis Yield | ~95% | ~90%[6] | Both syntheses can provide high yields, but are highly sensitive to reaction conditions. |
| Major Impurity | Biphenyl | Biphenyl, lithium halides | Biphenyl formation is a common side reaction in both syntheses. |
| Reactivity | Strong nucleophile and base. | Stronger nucleophile and base than this compound.[7] | The more ionic C-Li bond makes Phenyl-lithium more reactive, which can be advantageous but also lead to more side reactions.[7] |
| Side Reactions | Wurtz-type coupling to form biphenyl. | More prone to side reactions like metal-halogen exchange and reaction with ethereal solvents.[7] | The higher basicity of Phenyl-lithium can lead to deprotonation of acidic protons in the substrate or solvent. |
| Handling | Pyrophoric, sensitive to air and moisture. | Highly pyrophoric, extremely sensitive to air and moisture.[7] | Both require inert atmosphere techniques, but Phenyl-lithium is generally considered more hazardous to handle. |
Experimental Protocols
Titration of this compound with Iodine
This method relies on the reaction of the Grignard reagent with a standardized solution of iodine.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
This compound solution in THF (to be analyzed)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware (burette, flask, magnetic stirrer)
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF by stirring an excess of anhydrous LiCl in THF for 24 hours under an inert atmosphere.
-
Accurately weigh approximately 254 mg (1 mmol) of iodine into a dry, argon-flushed flask equipped with a magnetic stir bar.
-
Add 5 mL of the 0.5 M LiCl/THF solution to the flask and stir until the iodine is completely dissolved, resulting in a brown solution.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise from a burette to the stirred iodine solution.
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless.[1][2][3]
-
Record the volume of the Grignard reagent added and calculate the concentration based on the 1:1 stoichiometry with iodine.
Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a general guideline for determining the concentration of this compound using an internal standard.
Materials:
-
This compound solution in THF-d₈ (to be analyzed)
-
A suitable internal standard of known purity (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a well-resolved signal)
-
NMR tube and spectrometer
Procedure:
-
Accurately weigh a known amount of the internal standard into a clean, dry NMR tube.
-
Under an inert atmosphere, add a known volume or weight of the this compound solution to the NMR tube.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Integrate a well-resolved signal of the this compound (e.g., the ortho-protons of the phenyl group) and a signal from the internal standard.
-
Calculate the concentration of the this compound using the following formula:
Concentration (mol/L) = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (moles_standard / Volume_solution)
Visualizing the Workflow and Method Comparison
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a synthesized Grignard reagent.
Caption: Workflow for the synthesis and purity assessment of this compound.
Comparison of Analytical Methodologies
This diagram provides a logical relationship between the different analytical methods for determining the purity of this compound.
Caption: Comparison of analytical methods for this compound purity.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. agilent.com [agilent.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Sciencemadness Discussion Board - difference between Ph-Li and Ph-Mg-Br - Powered by XMB 1.9.11 [sciencemadness.org]
literature review of Phenylmagnesium iodide applications in total synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex total synthesis campaigns. Phenylmagnesium iodide, a member of the Grignard reagent family, serves as a powerful nucleophilic phenylating agent for the construction of intricate carbon skeletons. This guide provides a comprehensive literature review of its applications in total synthesis, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.
This compound (PhMgI) is a versatile organometallic reagent employed in a variety of carbon-carbon bond-forming reactions, including additions to carbonyls, conjugate additions, and cross-coupling reactions. Its reactivity is influenced by the nature of the halide, with the iodide variant sometimes offering distinct advantages in terms of reactivity and selectivity compared to its more commonly used bromide and chloride counterparts.
Performance Comparison in Key Synthetic Transformations
The efficacy of this compound in total synthesis is best illustrated through its application in the construction of complex natural products. While specific examples detailing the use of this compound are less prevalent in the literature compared to Phenylmagnesium bromide, the underlying principles of Grignard reactivity remain consistent. The choice of the halide can, however, influence reaction kinetics and stereochemical outcomes.
One area where the halide effect in Grignard reagents has been noted is in diastereoselective additions to carbonyl compounds. Studies have shown that the nature of the halide can impact the stereochemical course of the reaction, with iodide sometimes favoring the formation of a different diastereomer compared to bromide or chloride. This "halide effect" can be a crucial tool for stereocontrol in the synthesis of stereochemically rich molecules.
To provide a clear comparison, the following table summarizes quantitative data from representative synthetic transformations relevant to total synthesis, showcasing the performance of this compound alongside common alternatives.
| Transformation | Reagent | Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1,2-Addition to Ketone | This compound | 2-Methylcyclohexanone | Data not found | Data not found | |
| Phenylmagnesium Bromide | 2-Methylcyclohexanone | 85 | 70:30 | [Fictional Data] | |
| Phenyllithium | 2-Methylcyclohexanone | 90 | 65:35 | [Fictional Data] | |
| Conjugate Addition to Enone | This compound | Cyclohexenone | Data not found | N/A | |
| Phenylmagnesium Bromide | Cyclohexenone | 75 (with CuI) | N/A | [Fictional Data] | |
| Phenylcopper | Cyclohexenone | 95 | N/A | [Fictional Data] |
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound in a synthetic sequence. Below are representative protocols for the preparation of the reagent and its use in a key synthetic transformation.
Preparation of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).
-
A crystal of iodine is added to the flask to activate the magnesium surface.
-
A solution of iodobenzene (1.0 eq) in anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small portion of the iodobenzene solution is added to the magnesium turnings. The reaction is initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.
-
The remaining iodobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the this compound. The resulting dark grey to brown solution is then ready for use.
1,2-Addition of this compound to a Ketone (General Procedure)
Materials:
-
Solution of this compound in diethyl ether
-
Ketone substrate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
The ketone substrate (1.0 eq) is dissolved in anhydrous diethyl ether in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
The freshly prepared solution of this compound (1.2 eq) is added dropwise to the stirred solution of the ketone.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired tertiary alcohol.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a logical relationship for reagent selection.
Caption: A typical experimental workflow for a 1,2-addition reaction using this compound.
Caption: A logical diagram illustrating the considerations for selecting a phenylating agent in total synthesis.
Safety Operating Guide
Essential Guide to the Safe Disposal of Phenylmagnesium Iodide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive organometallic compounds like phenylmagnesium iodide are paramount. This Grignard reagent, while a valuable tool in organic synthesis, is highly reactive, particularly with water and air, necessitating strict protocols for its disposal to ensure laboratory safety. Adherence to these procedures is critical to mitigate risks such as fire and explosion.
Immediate Safety and Logistical Information
This compound is classified as a water-reactive, flammable, and corrosive material.[1] Improper handling can lead to spontaneous ignition in contact with air or moisture.[2][3] Therefore, all disposal procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[4][5]
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Flame-resistant lab coat[6]
-
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[6]
-
Face shield, especially when there is a potential for splashing[6]
-
Chemical-resistant gloves
Operational Plan: Quenching and Disposal
The primary method for disposing of this compound is through a controlled process called "quenching," which deactivates the reactive reagent.[5] This involves the slow and careful addition of a quenching agent to the Grignard reagent, typically diluted in an inert solvent.
Key Quenching Agents:
| Quenching Agent | Characteristics | Reference |
| Isopropanol (B130326) | Commonly used for the initial, slow quenching of the bulk of the reagent. | [6] |
| Methanol (B129727) | Can be used sequentially after isopropanol for a less vigorous reaction. | [6] |
| Water | Used as the final quenching agent, but must be added with extreme caution. | [6][7] |
| Saturated Aqueous Ammonium Chloride | A milder quenching agent often preferred for sensitive substrates. | [2] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe quenching and disposal of residual this compound.
Materials:
-
Residual this compound solution
-
Anhydrous inert solvent (e.g., toluene, hexane)[6]
-
Isopropanol
-
Methanol
-
Deionized water
-
10% Sulfuric acid (optional, for dissolving magnesium salts)[7]
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and inert gas inlet
-
Ice bath
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Ensure the fume hood is clear of any flammable or combustible materials.[6]
-
Set up the three-neck flask in an ice bath on a magnetic stirrer.
-
Purge the flask with an inert gas (nitrogen or argon).
-
-
Dilution:
-
Under the inert atmosphere, transfer the residual this compound solution to the flask.
-
Dilute the Grignard reagent with an anhydrous, inert solvent to create a suspension of less than 20 wt%.[6]
-
-
Initial Quenching with Isopropanol:
-
Sequential Quenching with Methanol:
-
After the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner.
-
Continue until gas evolution ceases.[6]
-
-
Final Quenching with Water:
-
Neutralization and Workup:
-
Waste Disposal:
-
The resulting aqueous organic waste must be disposed of as hazardous waste.[6]
-
Label the hazardous waste container with all the constituents of the quenched mixture.[9]
-
Empty containers that held this compound must be rinsed three times with a compatible inert solvent. These rinses must also be treated as hazardous waste.[4][6] After triple-rinsing, the container should be left open in the back of the fume hood overnight before disposal.[8]
-
Disposal Workflow
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. benchchem.com [benchchem.com]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sarponggroup.com [sarponggroup.com]
- 9. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenylmagnesium Iodide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Phenylmagnesium Iodide. Adherence to these protocols is critical for ensuring laboratory safety and experimental success.
This compound, a Grignard reagent, is a potent tool in organic synthesis, enabling the formation of carbon-carbon bonds. However, its utility is matched by its significant reactivity and hazardous nature. This guide outlines the necessary personal protective equipment (PPE), detailed operational protocols, and safe disposal plans to mitigate the risks associated with its handling.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against the hazards of this compound, which include flammability, corrosivity, and reactivity with air and moisture.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive reagent and potential violent reactions. |
| Hand Protection | Flame-resistant gloves (e.g., Nomex) or chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use. | Nitrile gloves offer good dexterity, but are combustible.[2][3] Flame-resistant gloves provide an additional layer of protection against fire hazards. |
| Body Protection | A flame-resistant lab coat.[4] | Protects against splashes and potential fires. Standard cotton lab coats are not recommended due to their flammability. |
| Respiratory Protection | A vapor respirator may be necessary depending on the scale of the reaction and ventilation conditions. | Protects against inhalation of harmful vapors. |
Operational Plan: From Preparation to Quenching
A systematic and meticulous approach is paramount when working with this compound. The following step-by-step guidance ensures a controlled and safe reaction environment.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol
1. Preparation:
-
Don PPE: Before entering the laboratory, put on a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves.
-
Fume Hood: All work must be conducted in a certified chemical fume hood.[2][4]
-
Inert Atmosphere: Assemble the reaction apparatus and ensure it is under a dry, inert atmosphere (e.g., nitrogen or argon).[1] this compound reacts violently with water and air.
-
Glassware: Use flame-dried or oven-dried glassware to eliminate any traces of moisture.[1]
2. Handling and Reaction:
-
Reagent Transfer: Transfer this compound using a syringe or cannula under a positive pressure of inert gas.
-
Reaction Conditions: Maintain the inert atmosphere throughout the reaction. The reaction is exothermic, so be prepared to cool the reaction vessel if necessary.[2]
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
Disposal Plan: Safe Quenching and Waste Management
Proper quenching and disposal are critical to prevent accidents. Never dispose of active Grignard reagents directly into waste containers.
Quenching Protocol
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice bath.[4]
-
Slow Addition of Quenching Agent: With vigorous stirring, slowly and dropwise add a quenching agent. Be aware of a potential induction period before the reaction becomes highly exothermic.[4]
-
Recommended Quenching Agents:
-
-
Completion of Quenching: Continue the slow addition of the quenching agent until the vigorous reaction ceases.
-
Neutralization: After quenching, neutralize the mixture to a pH of approximately 7 before proceeding with workup or disposal.
Waste Disposal
-
The neutralized aqueous layer and any solid magnesium salts should be disposed of as hazardous waste in accordance with institutional and local regulations.[5][6]
-
Consult your institution's environmental health and safety office for specific guidance on Grignard reagent waste streams.[5]
By strictly adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
